Product packaging for Mercuric chloride(Cat. No.:CAS No. 7487-94-7)

Mercuric chloride

Cat. No.: B148076
CAS No.: 7487-94-7
M. Wt: 271.50 g/mol
InChI Key: LWJROJCJINYWOX-UHFFFAOYSA-L
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Description

Mercuric Chloride, or Mercury(II) chloride, is an inorganic compound with the formula HgCl₂. It is a white crystalline solid, soluble in water and various organic solvents, with a high melting point of approximately 280 °C and a density of 5.4 g/cm³ . This reagent is valued in industrial and materials science research primarily as a catalyst, for instance in the conversion of acetylene to vinyl chloride, the precursor to polyvinylchloride (PVC) . Its applications extend to diverse fields including photography, the formulation of disinfectants, and wood preservation . Recent scientific investigations have also explored its role as a stressor and promoter in modulating phenolic compound biosynthesis in plant in vitro systems . In analytical and biochemical research, this compound is used in developing methodologies for generating and characterizing oxidized mercury nanoparticles and in mass spectrometry studies to understand its complexation with peptides . Due to its high toxicity, this product is labeled For Research Use Only and must not be used for diagnostic, therapeutic, or any other human or veterinary applications. It is critical to handle this compound with appropriate personal protective equipment as it is fatal if swallowed and causes severe skin burns and eye damage . Prolonged exposure can cause damage to organs and is suspected of damaging fertility . Avoid release to the environment, as it is very toxic to aquatic life .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2Hg B148076 Mercuric chloride CAS No. 7487-94-7

Properties

IUPAC Name

mercury(2+);dichloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2ClH.Hg/h2*1H;/q;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWJROJCJINYWOX-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cl-].[Cl-].[Hg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl2Hg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Mercuric Chloride

Direct Halogenation Processes

Direct halogenation involves the reaction of chlorine gas with either elemental mercury or mercury(I) chloride.

Chlorine Gas Reaction with Elemental Mercury

Mercuric chloride is commonly prepared by reacting elemental mercury with gaseous chlorine. turito.comgoogle.comnih.gov This reaction is typically carried out in gas-fired retorts. google.com The product, this compound, sublimes and can be recovered as crystals in a cooled chamber. google.comnih.gov To ensure the formation of this compound (HgCl₂) rather than mercury(I) chloride (Hg₂Cl₂), an excess of chlorine gas is used, and the reaction is conducted at temperatures above 300 °C. nih.gov

A wet process involving the reaction of mercury dispersed in sodium chloride brine with chlorine gas has also been developed, offering advantages in reaction rate and yield compared to earlier wet methods. google.com In this process, mercury is dispersed in an aqueous sodium chloride solution, and chlorine gas is introduced. google.com The reaction can be conducted at temperatures ranging from approximately 20 to 100 °C. google.com

Chlorine Gas Reaction with Mercury(I) Chloride

This compound can also be obtained by the action of chlorine on mercury(I) chloride (Hg₂Cl₂). macsenlab.combyjus.comwikipedia.org

Acid-Mediated Synthesis

Acid-mediated synthesis routes typically involve the reaction of mercury compounds with hydrochloric acid.

Hydrochloric Acid Reaction with Mercury(I) Compounds (e.g., Nitrate)

This compound can be synthesized by reacting hydrochloric acid with a hot, concentrated solution of mercury(I) compounds, such as mercury(I) nitrate (B79036) (Hg₂(NO₃)₂). macsenlab.combyjus.comvedantu.comwikipedia.org The reaction between mercury(I) nitrate and hydrochloric acid proceeds according to the following equation:

Hg₂(NO₃)₂ + 4 HCl → 2 HgCl₂ + 2 H₂O + 2 NO₂ macsenlab.comvedantu.comwikipedia.org

Another approach involves dissolving elemental mercury in nitric acid to form mercury(II) nitrate, which is then converted to mercury(II) oxide by heating or precipitation with a base like sodium hydroxide (B78521), followed by reaction with concentrated hydrochloric acid to yield this compound. sciencemadness.orgyoutube.comsciencemadness.orgyoutube.com

Thermochemical Pathways

Thermochemical methods utilize heat to drive the reaction, often involving solid-state reactants.

Solid-State Reaction of Mercury(II) Sulfate (B86663) and Sodium Chloride

Heating a mixture of solid mercury(II) sulfate (HgSO₄) and sodium chloride (NaCl) affords volatile HgCl₂, which can be separated by sublimation. macsenlab.combyjus.comsciencemadness.orgturito.comwikipedia.orggoogle.com This method involves a solid-state reaction where the this compound product is obtained in a volatile form, allowing for its separation through sublimation. macsenlab.combyjus.comsciencemadness.orgturito.comwikipedia.org This process can be carried out by heating the mixture to temperatures where this compound sublimes, around 300-304 °C. google.com

Precipitation and Subsequent Conversion Approaches

From Mercuric Oxide Precursor

This compound (HgCl₂) can be synthesized through a method involving the precipitation of mercuric oxide (HgO) followed by its conversion to this compound. This approach typically starts with a mercuric salt, often mercuric nitrate, which is then treated with a base to precipitate mercuric oxide. The precipitated mercuric oxide, which can appear in red or yellow forms depending on the preparation method, is then reacted with hydrochloric acid to yield this compound.

A common starting point for this method is the preparation of mercuric nitrate from elemental mercury and nitric acid. sciencemadness.orgyoutube.com While the initial reaction between mercury and nitric acid can be slow, it accelerates as it progresses. youtube.com After the formation of mercuric nitrate, a base, such as sodium hydroxide, is added to the solution. sciencemadness.orgyoutube.com This addition neutralizes the nitric acid and subsequently precipitates mercuric oxide. youtube.com The color of the precipitated mercuric oxide can vary, often appearing orange-yellow. youtube.com

The precipitated mercuric oxide is then separated, typically by filtration, and washed to remove residual alkali. sciencemadness.orgyoutube.com Following filtration, the mercuric oxide is reacted with hydrochloric acid. youtube.comyoutube.com The addition of hydrochloric acid to the mercuric oxide causes the solid to dissolve, forming a solution of this compound. youtube.com This reaction is often carried out with heating to ensure complete dissolution. youtube.com

The chemical transformation from mercuric oxide to this compound upon reaction with hydrochloric acid can be represented by the following equation:

HgO (s) + 2 HCl (aq) → HgCl₂ (aq) + H₂O (l)

After the reaction with hydrochloric acid, the this compound is in aqueous solution. youtube.com To obtain solid this compound, the water is evaporated, leading to the crystallization of the product. youtube.com Recrystallization from hot water is a common purification technique to remove impurities and enhance the purity of the this compound. testbook.com

This method offers an alternative to other synthesis routes, such as the direct reaction of mercury with chlorine gas or the reaction of mercuric sulfate with sodium chloride. testbook.comnih.gov Obtaining mercuric oxide via precipitation from a solution of a mercuric salt by adding a caustic alkali is a commercially important "wet route" for mercuric oxide production. nih.gov

ReactantChemical Formula
Mercuric OxideHgO
Hydrochloric AcidHCl
This compoundHgCl₂
WaterH₂O

Chemical Reactivity and Mechanistic Studies of Mercuric Chloride

Inorganic Reaction Pathways

Mercuric chloride undergoes characteristic reactions with various inorganic species, leading to the formation of different mercury compounds.

Interactions with Hydroxide (B78521) Systems

When this compound reacts with sodium hydroxide, a yellow precipitate is formed. turito.com The reaction can be represented as: HgCl₂ + 2 NaOH → 2 NaCl + Hg(OH)₂ turito.com This reaction indicates the formation of mercury(II) hydroxide, which is often observed as a yellow solid, although mercury(II) oxide (HgO) is also cited as the yellow precipitate formed from Hg²⁺ ions reacting with hydroxide libretexts.org. Mercury chloride hydroxide (HgClOH) is also described as a complex of mercury(II) chloride with water that can be prepared by reacting this compound with sodium hydroxide ontosight.ai.

Reactions with Halide Ions (e.g., Iodide)

This compound reacts with potassium iodide (KI). Initially, an orange precipitate of mercuric iodide (HgI₂) is formed. turito.com HgCl₂ + 2KI → HgI₂ ↓ turito.com In the presence of excess potassium iodide, the mercuric iodide precipitate dissolves, forming a soluble complex, K₂HgI₄, which is known as Nessler's reagent and is used for the identification of ammonium (B1175870) ions. turito.com HgI₂ + 2KI → K₂HgI₄ turito.com

Redox Chemistry: Oxidizing Properties and Reduction Products (e.g., Stannous Chloride Oxidation)

This compound acts as an oxidizing agent. A notable reaction is its interaction with stannous chloride (SnCl₂). turito.com In this reaction, this compound oxidizes stannous chloride to stannic chloride (SnCl₄), while this compound itself is reduced to mercurous chloride (Hg₂Cl₂). turito.com 2 HgCl₂ + SnCl₂ → Hg₂Cl₂ + SnCl₄ turito.com Further reduction can occur with excess stannous chloride, leading to the formation of gray metallic mercury. turito.com

Heterogeneous Interactions with Inorganic Salt Surfaces

Gaseous this compound can interact with the surfaces of inorganic salts commonly found in aerosols, influencing its atmospheric fate and deposition. acs.orgacs.org

Studies have investigated the uptake of gaseous HgCl₂ by various inorganic salts representative of marine and urban aerosols, including sodium sulfate (B86663) (Na₂SO₄), sodium chloride (NaCl), ammonium sulfate ((NH₄)₂SO₄), and ammonium nitrate (B79036) (NH₄NO₃). macsenlab.comacs.orgacs.org Upon exposure of the salt surface to HgCl₂, the gas-phase concentration of HgCl₂ drops rapidly, followed by a gradual recovery. acs.orgacs.orgresearchgate.net This behavior suggests both reversible adsorption and an irreversible chemical reaction occurring on the surface. acs.orgacs.orgresearchgate.net

Here is a summary of initial and steady-state uptake coefficients for gaseous HgCl₂ on different salts:

SaltInitial Uptake CoefficientSteady-State Uptake Coefficient
Sodium Sulfate3.1 × 10⁻² acs.orgresearchgate.net1.7 × 10⁻³ acs.orgresearchgate.net
Sodium Chloride--
Ammonium Sulfate--
Ammonium Nitrate0.4 × 10⁻² acs.orgresearchgate.net3.3 × 10⁻⁴ acs.orgresearchgate.net

The interaction of gaseous HgCl₂ with inorganic salt surfaces appears to follow the Langmuir-Hinshelwood mechanism. acs.orgresearchgate.netresearchgate.net This is supported by the observation that the uptake coefficient decreases with increasing concentration of gaseous HgCl₂. acs.orgresearchgate.net The Langmuir-Hinshelwood mechanism involves the adsorption of reactant molecules onto a surface, followed by a reaction between the adsorbed species. nih.govrsc.org In the context of HgCl₂ uptake by salts, this suggests that both HgCl₂ and possibly other atmospheric components adsorb onto the salt surface before a reaction occurs. The heterogeneous oxidation of Hg⁰ to HgCl₂ on catalyst surfaces has also been studied, with mechanisms potentially involving Langmuir-Hinshelwood steps rsc.orgresearchgate.netacs.org.

The reactive behavior observed on salt surfaces is consistent with the presence of surface sites exhibiting both high and low reactivity. acs.orgresearchgate.net The reactivity of a deactivated salt surface after HgCl₂ uptake can be partially restored by cycling through elevated relative humidity. acs.orgresearchgate.net

Organic Reaction Pathways and Applications in Synthesis

This compound plays a significant role in several organic reaction pathways, often serving as an electrophile or catalyst.

Mercuration is a process where a mercury atom is introduced into an organic molecule, typically by replacing a hydrogen atom. This compound can be used for the direct mercuration of aromatic systems, although its electrophilicity is lower compared to other mercuric salts like mercuric acetate (B1210297) or trifluoroacetate. mdpi.com The effectiveness of direct mercuration is influenced by the reactivity of the aromatic system, the electrophilicity of the mercuric salt, and reaction conditions such as solvent, temperature, and time. mdpi.com For instance, p-tolylthis compound can be synthesized from p-toluenesulfinic acid and this compound. orgsyn.org

Mercuric salts, including this compound, have been extensively employed in cyclization reactions to form both carbocycles (cyclic organic compounds composed only of carbon atoms) and heterocycles (cyclic compounds containing atoms other than carbon in the ring). researchgate.netresearchgate.netscite.ai These reactions can yield complex cyclic structures that may be challenging to synthesize using other methods. researchgate.net this compound-mediated cyclization of tethered alkynedithioacetals has been reported as a general route to five- and six-membered carbo- and heterocycles. thieme-connect.com The regioselectivity of these cyclizations can be influenced by the substrate structure; for example, terminal alkynes may favor six-membered rings, while substitution at the alkyne terminus can lead to five-membered rings. thieme-connect.com Mercuric triflate, a related mercuric salt, has also been shown to catalyze hydroxylative carbocyclization to construct five-membered rings. acs.org

This compound exhibits a high affinity for anionic sulfur ligands, making it useful as an inorganic thiophile. wikipedia.orgresearchgate.net This property is exploited in reactions with organosulfur compounds, particularly thiocarbonyl compounds, leading to the formation of new products. researchgate.net For example, this compound can be used to remove dithiane groups, which are often used as protected carbonyls in umpolung reactions. wikipedia.orgmacsenlab.com It has also been used in the synthesis of trisubstituted triazines from reactions involving isothiocyanates and amidines, where it facilitates the reaction of an amidinothiourea intermediate. thieme-connect.com Additionally, this compound forms complexes with thiocarbonyl compounds like thiourea (B124793). researchgate.net

This compound is a primary starting material for the synthesis of mercury(II) alkynyl compounds. researchgate.net These compounds have garnered interest as building blocks for supramolecular structures. researchgate.net The synthesis typically involves the reaction of this compound with terminal alkynes, often in the presence of a base.

This compound is occasionally used to form amalgams with metals, most notably aluminum and zinc, for use in organic reactions. wikipedia.orgturito.commacsenlab.com Normally, metals like aluminum are protected by a passive oxide layer that prevents them from reacting. wikipedia.orgmacsenlab.comwikipedia.org Treatment with an aqueous solution of this compound leads to the formation of a thin layer of amalgam on the metal surface. wikipedia.orgturito.commacsenlab.com This amalgamation process disrupts the protective oxide layer and exposes the underlying metal, which then becomes highly reactive. macsenlab.comwikipedia.org The mercury in the amalgam mediates electron transfer from the metal to the organic substrate. wikipedia.orgwikipedia.org

Aluminum amalgam, prepared by treating aluminum with this compound solution, is a gray solid used in organic reductions. wikipedia.orgwikipedia.org The amalgamated aluminum exhibits reactivity not seen with untreated aluminum. wikipedia.org For instance, it reacts with water to produce aluminum hydroxide and hydrogen gas. wikipedia.orgmacsenlab.com

In organic synthesis, amalgamated aluminum is used as a reducing agent. wikipedia.orgturito.commacsenlab.com A notable application is in the Barbier reaction, where halocarbons react with amalgamated aluminum in the presence of a carbonyl compound to form alcohols. wikipedia.orgturito.commacsenlab.comwikipedia.org The Barbier reaction is similar to the Grignard reaction but is often performed in the presence of water because the organometallic intermediate is generated in situ and is less sensitive to moisture than Grignard reagents. wikipedia.org The aluminum acts as the electron donor, and the mercury facilitates the electron transfer and removal of the oxide layer. wikipedia.orgwikipedia.org Aluminum amalgam can be used for various reductions, including the reduction of imines to amines. wikipedia.orgwikipedia.org

While this compound is effective for amalgamation, its toxicity necessitates special safety precautions and disposal methods for the resulting mercury-containing waste. wikipedia.org

Key Physical Properties of this compound byjus.comtestbook.comturito.comvedantu.commacsenlab.com

PropertyValue
Chemical FormulaHgCl₂
Molecular Weight271.52 g/mol
AppearanceColorless crystals or white powder
OdorOdorless
Density5.43 g/cm³ at 25 °C
Melting Point276-277 °C
Boiling Point304 °C
Solubility in Water6% at 20 °C, 36% at 100 °C wikipedia.orgpubpub.org
SolubilitySoluble in ethanol (B145695), methanol, ethyl acetate, acetone, ether, glycerol, acetic acid. Slightly soluble in pyridine (B92270), carbon disulfide. turito.commacsenlab.com
Zinc Amalgamation

This compound is occasionally used to form amalgams with metals like aluminum and is commonly used to amalgamate zinc. wikipedia.org Amalgamation is the process of forming an alloy between mercury and another metal. quora.comwikipedia.org Zinc amalgam, an alloy of mercury and zinc, finds application in organic synthesis, such as in the Clemmensen reduction, and historically in dry batteries to prevent deterioration of zinc plates during storage. quora.comwikipedia.org

The amalgamation of zinc using this compound involves the interaction of mercuric ions with the zinc surface. In the context of batteries utilizing powdered zinc anodes, which have a large surface area and may contain zinc oxide impurities, this compound is applied as a component of the electrolyte. google.com The mercuric ions interact with the zinc, forming a zinc amalgam layer that protects the surface from corrosion. google.com As zinc oxide slowly dissolves, exposing fresh zinc surfaces, the reduction of Hg²⁺ ions by zinc provides a continuous supply of mercuric ions for further amalgamation. google.com

Specific Organic Transformations (e.g., Dithiane Group Removal in Umpolung Reactions)

This compound is employed in organic synthesis for specific transformations, notably in the removal of dithiane groups. wikipedia.orgscribd.com Dithianes are commonly used as protecting groups for carbonyl compounds (aldehydes and ketones) and as acyl anion equivalents in umpolung reactions. scribd.comstackexchange.comnih.govbrynmawr.edu The deprotection of dithiane groups, regenerating the carbonyl functionality, can be achieved using mercury-containing compounds like this compound. scribd.comstackexchange.comnih.gov

The mechanism for the this compound-mediated deprotection of dithianes is often described as analogous to acetal (B89532) hydrolysis, exploiting the high affinity of Hg²⁺ for sulfur ligands. stackexchange.com Hg²⁺ forms a Lewis acid-base adduct with the dithiane. stackexchange.com This interaction facilitates the ring opening of the cyclic sulfonium (B1226848) cation intermediate. stackexchange.com Subsequent nucleophilic attack by water and formation of a second Hg-S bond leads to ring closure. stackexchange.com Finally, deprotonation yields the deprotected carbonyl compound and a cyclic mercury dithiolate. stackexchange.com While traditional methods using metal salts like this compound are effective, they involve toxic reagents. nih.gov

Stability and Interconversion in Organic Media

The stability and behavior of this compound in organic media can be influenced by various factors, leading to potential pathways of species loss and interconversion.

Pathways of Species Loss (Adsorption, Formation of Mercury(I) Compounds)

This compound can be subject to species loss in organic media through processes like adsorption and the formation of mercury(I) compounds. Adsorption of mercury species, including those derived from this compound, can occur on various materials, such as activated carbon. acs.orgresearchgate.net Studies on mercury adsorption on chlorine-modified activated carbon have indicated the formation of this compound on the surface. acs.org The stability of adsorbed mercury can be influenced by the nature of the adsorbent and the conditions. acs.org

The formation of mercury(I) compounds, specifically mercurous chloride (Hg₂Cl₂), represents another pathway for the transformation and potential loss of this compound in certain environments. This compound can be reduced to mercurous chloride and elemental mercury, particularly in the presence of reducing agents or alkalies. turito.comtestbook.com This disproportionation reaction where Hg(II) is simultaneously oxidized and reduced can lead to the formation of elemental mercury and mercury(I) chloride. testbook.com

Elemental Mercury and Oxidized Mercury(II) Chloride Species Interactions

Interactions between elemental mercury (Hg⁰) and oxidized mercury(II) chloride species are relevant in understanding the fate and behavior of mercury in various systems. Elemental mercury in flue gases, for instance, can be efficiently captured by this compound solutions. researchgate.net The mechanism involves the absorption of Hg⁰ by HgCl₂. researchgate.net Among the mercury chloride species, HgCl₃⁻ has been identified as particularly efficient for Hg⁰ removal in HgCl₂ absorption systems when moderate concentrations of chloride ions are present. researchgate.net

Studies have shown that elemental mercury can react with chloride ions to form mercury chloride species that adsorb onto surfaces like activated carbon. acs.org The thermal degradation of mercury-chlorine complexes on carbon surfaces can lead to the formation of HgₓCl₂ during desorption. acs.org The interaction between elemental mercury and this compound species is a dynamic process that can involve complex formation and redox transformations depending on the specific chemical environment.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound24085
Mercurous Chloride16685237
Elemental Mercury23931
Stannous Chloride6112
Stannic Chloride24817
Aqueous Ammonia (B1221849)14924
Zinc Amalgam-
Dithiane92117
Aluminum Amalgam-
Quinizolinone93565
Acetylene (B1199291)6321
Vinyl Chloride6337
Mercury(I) Nitrate24927
Mercury(II) Sulfate24591
Sodium Chloride5234
Hydrogen Chloride313
Water963
Nitric Oxide145059
Sodium Sulfate24436
Acetaldehyde177
Acetone180
Ethanol702
Methanol885
Ethyl Acetate8855
Diethyl Ether3710
Pyridine921
Acetic Acid176
Carbon Disulfide6526
Potassium Oxalate11177
Mercuric Amido Chloride159809
1,3-Dithiane92117
Hydrogen Sulfide303
Zinc Oxide14803
Hydrogen Gas783
Sodium Metal23675808
Potassium Metal24619
Sodium Amalgam-
Potassium Amalgam-
Aluminium Metal5359327
Copper Metal23978
Indium Metal30124
Tin Metal23686
Zinc Metal23995
Silver Metal23671
Gold Metal23974
Platinum Metal23677
Tungsten Metal23988
Tantalum Metal23981
Iron Metal23954
Mercuric Oxide82179
Acetic Anhydride8013
Acyl Halide-
Glycine750
n-Butyllithium11008
Palladium Chloride24832
Triethylsilane7998
Boron Tribromide24879
N-Chlorosuccinimide7955
Dichloromethane6344
Benzoyl Chloride7012
Alkyl Benzoates-
Acetophenone7847
Bis(trifluoroacetoxy)iodobenzene29394
Bromine Trifluoride61415
Arenesulfonates-
Sulfur Dioxide643
Sulfate Ion1061
Nitrate Ion941
Thiols1115
Sulfides1117
Sulfonates1098
Potassium Chlorate479773

Note: PubChem CIDs for amalgams and general classes of compounds like "Alkyl Benzoates", "Acyl Halide", and "Arenesulfonates" are not applicable as they represent mixtures or classes rather than specific, single compounds with a unique CID.##

This compound (HgCl₂) is a notable inorganic compound of mercury, recognized for its distinct chemical properties and applications in various chemical transformations. It presents as a white crystalline solid and exists as linear triatomic molecules, diverging from the typical ionic salt structure. wikipedia.orgmacsenlab.comtestbook.com This molecular characteristic influences its behavior, including its tendency to sublime. wikipedia.org The structure features a linear arrangement with a 180-degree bond angle, where each mercury atom is closely bonded to two chloride ligands. wikipedia.orgturito.com

The synthesis of this compound can be achieved through several routes, such as the high-temperature reaction of chlorine with mercury or mercury(I) chloride. wikipedia.orgnih.gov Alternatively, it can be prepared by treating a hot, concentrated solution of mercury(I) compounds, like the nitrate, with hydrochloric acid. wikipedia.orgmacsenlab.comtestbook.com Another method involves heating a mixture of solid mercury(II) sulfate and sodium chloride, which yields volatile HgCl₂ that can be purified by sublimation. wikipedia.orgmacsenlab.comtestbook.com

This compound exhibits significant chemical reactivity, acting as a strong oxidizing agent capable of participating in redox reactions. testbook.com It is susceptible to reduction in the presence of reducing agents or alkaline conditions, yielding mercurous chloride and elemental mercury. turito.comtestbook.com A classic example is its reaction with stannous chloride, where this compound oxidizes stannous chloride to stannic chloride while being reduced to mercurous chloride and elemental mercury. turito.com this compound also reacts with aqueous ammonia to form mercuric amido chloride. testbook.com

Role in Amalgamation of Metals for Organic Reactions

Zinc Amalgamation

This compound plays a role in the formation of metal amalgams, particularly with zinc. wikipedia.org Zinc amalgam, an alloy of zinc and mercury, is utilized in organic synthesis, such as the Clemmensen reduction, and historically in dry cell batteries to mitigate the corrosion of zinc anodes. quora.comwikipedia.org

The process of zinc amalgamation using this compound involves the interaction between Hg²⁺ ions and the zinc surface. In applications like batteries with powdered zinc anodes containing impurities such as zinc oxide, this compound is included in the electrolyte. google.com The mercuric ions react with the zinc, forming a protective layer of zinc amalgam. google.com As the zinc oxide dissolves over time, exposing fresh zinc surfaces, the reduction of Hg²⁺ by zinc ensures a continuous supply of mercuric ions for ongoing amalgamation. google.com

Specific Organic Transformations (e.g., Dithiane Group Removal in Umpolung Reactions)

In organic synthesis, this compound is a reagent for specific transformations, including the deprotection of dithiane groups. wikipedia.orgscribd.com Dithianes serve as protecting groups for carbonyl compounds and as acyl anion equivalents in umpolung reactions. scribd.comstackexchange.comnih.govbrynmawr.edu The regeneration of the carbonyl group from a dithiane can be achieved using mercury compounds like this compound. scribd.comstackexchange.comnih.gov

The mechanism for this deprotection is often compared to acetal hydrolysis, leveraging the strong affinity of Hg²⁺ for sulfur. stackexchange.com Hg²⁺ forms a Lewis acid-base adduct with the dithiane, promoting the ring opening of a cyclic sulfonium cation intermediate. stackexchange.com Subsequent attack by water and formation of a second Hg-S bond leads to ring closure, ultimately yielding the deprotected carbonyl compound and a cyclic mercury dithiolate after deprotonation. stackexchange.com While effective, the use of this compound in this context involves toxic reagents. nih.gov

Catalyzed Condensation Reactions (e.g., Quinizolinone Synthesis)

This compound is known to catalyze various chemical reactions. testbook.com Its ability to form complexes with ions and organic molecules through coordination with electron-rich species is fundamental to its catalytic activity. testbook.com While specific details on its role in quinizolinone synthesis were not extensively found in the search results, this compound is documented as a catalyst in other processes, such as the conversion of acetylene to vinyl chloride. wikipedia.orgnih.gov

Stability and Interconversion in Organic Media

The behavior and stability of this compound in organic media are influenced by factors that can lead to the loss or interconversion of mercury species.

Pathways of Species Loss (Adsorption, Formation of Mercury(I) Compounds)

Loss of this compound species in organic media can occur through processes such as adsorption onto various materials and the formation of mercury(I) compounds. Adsorption of mercury species, including those derived from this compound, has been observed on substances like activated carbon. acs.orgresearchgate.net Studies involving chlorine-modified activated carbon have indicated the formation of this compound on the material's surface. acs.org The stability of the adsorbed mercury is dependent on the nature of the adsorbent and the surrounding conditions. acs.org

The formation of mercury(I) compounds, particularly mercurous chloride (Hg₂Cl₂), is another route for the transformation and potential depletion of this compound in certain environments. This compound can be reduced to mercurous chloride and elemental mercury, especially in the presence of reducing agents or alkaline conditions. turito.comtestbook.com This disproportionation reaction, where Hg(II) undergoes simultaneous oxidation and reduction, contributes to the formation of elemental mercury and mercury(I) chloride. testbook.com

Elemental Mercury and Oxidized Mercury(II) Chloride Species Interactions

Interactions between elemental mercury (Hg⁰) and oxidized mercury(II) chloride species are important for understanding mercury's behavior in different systems. For example, elemental mercury in flue gases can be effectively captured by this compound solutions through an absorption mechanism. researchgate.net Research indicates that HgCl₃⁻ is particularly effective among mercury chloride species for removing Hg⁰ in systems with moderate chloride concentrations. researchgate.net

Studies have demonstrated that elemental mercury can react with chloride ions to form mercury chloride species that subsequently adsorb onto surfaces such as activated carbon. acs.org The thermal decomposition of mercury-chlorine complexes on carbon surfaces can result in the formation of HgₓCl₂ during desorption. acs.org The interaction between elemental mercury and this compound species is a dynamic process involving complex formation and redox reactions influenced by the specific chemical environment.

Coordination Chemistry of Mercuric Chloride

Ligand Binding and Complex Formation

Mercuric chloride readily forms complexes with a range of ligands, influencing the coordination environment around the mercury center. The nature of the ligand, including its donor atoms and steric properties, dictates the stoichiometry and structural characteristics of the resulting complexes.

Interactions with Nitrogen-Donor Ligands

This compound forms complexes with various nitrogen-donor ligands, such as pyridine (B92270) and 2-pyridylnitrones. These interactions can lead to the formation of both simple molecular complexes and extended polymeric structures.

The reaction of this compound with nitrogen-donor ligands can result in complexes with different stoichiometries, such as 1:1 or 1:2 (HgCl₂:ligand). For ligands like 2-pyridylnitrones, the conformation of the ligand (e.g., anti or syn) plays a significant role in its coordination behavior. For instance, in complexes with N-methyl-α-(2-pyridyl)nitrone (L1), the ligand tends to adopt the anti conformation and can act as a monodentate or bridging ligand. In contrast, N-t-butyl-α-(2-pyridyl)nitrone (L2) often adopts the syn conformation and functions as a chelate ligand in 1:1 and 1:2 complexes. rsc.orgresearchgate.net In some cases, such as the compound [(HgBr₂)₅(L2)₃], the ligand L2 can be found in both syn-chelate and anti-bridging modes. rsc.orgresearchgate.net

Studies involving tris[(2-(6-methylpyridyl))methyl]amine (TLA) as a potentially tetradentate ligand have shown that the ligand conformation can change depending on the metal-to-ligand ratio, which can be monitored through techniques like NMR spectroscopy. acs.orgnih.gov

Beyond direct coordination bonds, secondary intermolecular interactions, such as O⋯Hg or X⋯Hg (where X is a halide), can play a crucial role in the solid-state structures of this compound complexes with nitrogen-donor ligands. These weak interactions can lead to the association of discrete molecular units, forming various types of polymeric structures. rsc.orgresearchgate.netacs.org

For example, complexes with 3,5-disubstituted pyridine ligands can form one-dimensional coordination polymers bridged by heavier halides like bromide and iodide. rsc.org In the case of [HgCl₂(py)₂] (py = pyridine), a chloride-bridged polymeric lattice is formed, consisting of distorted HgCl₄ square-planar entities with pyridine ligands occupying trans-octahedral sites. utas.edu.aursc.org Another example is the complex of this compound with 2,2′-(2-bromo-5-tert-butyl-1,3-phenylene)bis(1-methyl-1H-benzimidazole), which forms a zigzag helical one-dimensional polymer through coordination of the nitrogen atoms to mercury. iucr.org

Secondary interactions involving C-H...O attractions or weak interactions between chloride atoms and neighboring mercury atoms can also contribute to the formation of extended structures, such as ladder-like arrangements. researchgate.net

Interactions with Chalcogen-Donor Ligands

This compound also interacts with ligands containing chalcogen donor atoms, such as sulfur, selenium, and tellurium. These interactions can result in the formation of complexes with distinct structural features.

Studies involving phosphine (B1218219) telluride ligands (R₃PTe) have shown the formation of complexes with this compound, such as HgCl₂(R₃PTe)₂. researchgate.nettandfonline.com Multinuclear NMR spectroscopy has been used to characterize the solution behavior of these complexes, indicating ligand exchange and providing insights into the coordination geometry around the mercury center, suggesting a four-coordinate tetrahedral arrangement in some cases. researchgate.nettandfonline.com The coordination to mercury occurs through the tellurium atom. researchgate.net

Complexes with ligands containing both phosphorus and selenium donor atoms, such as phosphine and selenoether peri-substituted acenaphthenes, have also been investigated. nih.govacs.org In these complexes, the mercury center can bridge the phosphorus and selenium donor atoms. nih.govacs.org The Hg-Se bond distances in these complexes can vary, indicating flexibility in the interaction strength. acs.org

Interactions with Nucleic Acid Components

This compound is known to interact with components of nucleic acids, including nucleobases. These interactions are significant due to the biological relevance of mercury toxicity and its potential to affect genetic material. zenodo.orgnih.govrjpn.org

Mercuric ions can bind to various sites on nucleic acids, including the negatively charged oxygen atoms of the phosphate (B84403) backbone and the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. rjpn.org In the case of 1-methylcytosine (B60703), this compound forms a 1:1 addition compound. cdnsciencepub.com X-ray diffraction studies have shown that mercury(II) can bind to the N(3) ring nitrogen of cytosine derivatives, and in some instances, chelation through the adjacent carbonyl group can also occur. cdnsciencepub.com

Studies on the interaction of mercury(II) with poly(dG-dC), a synthetic double-stranded DNA, have shown that Hg(II) primarily binds to guanine (B1146940) residues, likely at the N3 or N7 positions. nih.gov This binding can influence the conformation of the DNA duplex, stabilizing certain forms (e.g., B structure) and affecting transitions between different helical structures (e.g., B to Z transition). nih.gov

The crystal structure of a dimeric 1-methylcytosine this compound complex revealed that the 1-methylcytosine ligand acts as a bidentate ligand, coordinating through N(3) and O(2). cdnsciencepub.comcdnsciencepub.comcapes.gov.brinist.fr The mercury atom in this complex exhibits a distorted trigonal bipyramidal geometry with a (2+3) coordination, involving strong axial bonds to a chlorine atom and N(3) and weaker equatorial bonds to two bridging chlorine atoms and O(2). cdnsciencepub.com

Structural Characterization of Coordination Compounds

The structural characterization of this compound coordination compounds is typically performed using techniques such as single-crystal X-ray diffraction. rsc.orgnih.goviucr.orgnih.govacs.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.netlew.ro These studies provide detailed information about the coordination geometry around the mercury center, bond lengths, bond angles, and intermolecular interactions that govern the solid-state architecture.

X-ray diffraction has been instrumental in determining the distorted tetrahedral geometry often observed in complexes with bidentate ligands, where the bite angle of the ligand can significantly influence the Cl-Hg-Cl angles. nih.gov Distorted tetrahedral coordination is also observed in polymeric structures formed with ligands like 2,2′-(2-bromo-5-tert-butyl-1,3-phenylene)bis(1-methyl-1H-benzimidazole). iucr.org

In some cases, mercury can exhibit higher coordination numbers and different geometries, such as the distorted trigonal bipyramidal geometry observed in the 1-methylcytosine complex cdnsciencepub.com or pseudo-octahedral coordination found in certain polymeric structures. rsc.orgresearchgate.net The Hg-Cl bond lengths in these complexes can vary widely, reflecting the diverse coordination environments and the presence of both strong coordinate bonds and weaker secondary interactions. iucr.orgnih.govresearchgate.net

NMR spectroscopy, particularly multinuclear NMR (e.g., ³¹P, ¹²⁵Te, ¹⁹⁹Hg), is a valuable tool for characterizing the complexes in solution, providing information about ligand exchange dynamics and confirming the coordination of ligands to the mercury center. nih.govresearchgate.nettandfonline.comnih.govacs.org

Data from crystallographic studies provide precise measurements of bond distances and angles, which are crucial for understanding the nature of the interactions between this compound and various ligands.

ComplexCoordination GeometryKey Bond Lengths (Å)Key Bond Angles (°)NotesSource
[HgCl₂(py)₂] (in polymeric lattice)Pseudo-octahedralHg-Cl: 2.754, 2.765-Chloride-bridged polymeric structure utas.edu.aursc.org
Dimeric 1-methylcytosine this compound complexDistorted Trigonal BipyramidHg-N(3): 2.17, Hg-O(2): 2.84, Hg-Cl: 2.322 (axial), 2.719, 2.745 (equatorial)-(2+3) coordination, centrosymmetric dimer cdnsciencepub.com
[HgCl₂(C₂₆H₂₅BrN₄)]n (with benzimidazole (B57391) ligand)Distorted TetrahedralHg-N: 2.333, 2.338, Hg-Cl: 2.4424, 2.4020N-Hg-N: 100.59, Cl-Hg-Cl: 126.35Zigzag helical 1D polymer iucr.org
[HgCl₂(R₃PTe)₂] (example with phosphine telluride)Tetrahedral (in solution)--Coordination via Te researchgate.net
[HgCl₂L] (L = chiral imine)Distorted TetrahedralCl-Hg-Cl: 116.0-138.3, N-Hg-N: 69.7-71.3-Tendency to form dimers via Hg...Cl contacts nih.gov
[HgCl{SeC₆H₄(CH₂NMe₂)-2}]-Se···Hg secondary interactions form 1D chain-1D zig-zag polymeric chain in crystal lew.ro

Solution Behavior and Ligand Exchange Kinetics

In aqueous solution, this compound exhibits complex behavior beyond simple dissociation. While it is described as soluble in water, its solubility increases significantly with temperature wikipedia.orgpubpub.org. At 20 °C, the solubility is around 6%, increasing to 36% at 100 °C wikipedia.orgpubpub.org.

The dissolution of crystalline HgCl₂ involves the interaction of the linear HgCl₂ molecules with water molecules. In the solid state, each mercury atom has a coordination environment that includes two strongly bonded chloride ligands and four more distant chloride neighbors minsocam.org. Upon dissolution, the HgCl₂ molecule becomes coordinated by water molecules. Theoretical calculations suggest that in solution, the HgCl₂ unit is coordinated by at least four water molecules, with a stabilization energy comparable to that in the solid state minsocam.org. Including six water molecules in the calculation further increases the stabilization energy minsocam.org.

The behavior of this compound in solution is significantly influenced by the presence of additional chloride ions. In solutions with excess chloride, HgCl₂ can form anionic tetrahedral coordination complexes, such as [HgCl₄]²⁻ pubpub.org. This indicates that this compound acts as a Lewis acid, accepting chloride ions as ligands. The formation of such complexes is an important aspect of its solution chemistry.

Ligand exchange kinetics involving mercuric complexes, including those derived from this compound, have been studied to understand the lability of the mercury-ligand bonds. These studies often involve following the rate of exchange of a coordinated ligand with a free ligand in solution. For instance, studies on the ligand substitution reactions of mercury(II) complexes with various ligands, including halogenides, have been conducted capes.gov.broup.com.

Research has investigated the kinetics and mechanism of ligand substitution reactions of mercury(II) complexes with other ligands in the presence of halide ions, such as chloride, bromide, and iodide capes.gov.broup.com. These studies have determined rate laws and rate constants for different reaction pathways, including those involving mixed hydroxo and halogeno complexes capes.gov.broup.com. The rate constants for these pathways can be related to the electron-donating properties of the ligands involved capes.gov.broup.com.

Studies using stable isotope exchange have also provided insights into the kinetics of Hg(II) exchange between different ligands and solid phases acs.orgosti.gov. These experiments have shown that the rate of exchange can vary significantly depending on the nature of the ligand. For example, the time required to reach equilibrium for Hg(II) exchange with a carboxyl-resin varied greatly depending on whether the mercury was initially complexed with hydroxide (B78521), cysteine, or EDTA acs.org. Exchange with Hg(OH)₂ was relatively fast, while exchange with Hg(II)-cysteine and EDTA-bound Hg(II) was considerably slower acs.org. This suggests that the strength and nature of the mercury-ligand bond play a crucial role in the lability of the complex and the kinetics of ligand exchange.

While specific detailed kinetic data solely focused on the self-exchange of chloride in HgCl₂ in simple aqueous solutions is not extensively detailed in the provided search results, the broader context of ligand exchange studies with other mercury(II) complexes and the influence of chloride concentration provide a framework for understanding the dynamic nature of HgCl₂ in solution. The formation of higher chlorido complexes like [HgCl₃]⁻ and [HgCl₄]²⁻ in the presence of excess chloride implies a series of rapid equilibrium steps involving the addition and removal of chloride ligands.

Based on the available information, a simplified representation of the equilibria in aqueous solutions containing this compound and excess chloride ions can be presented:

HgCl₂(aq) + Cl⁻(aq) ⇌ [HgCl₃]⁻(aq) [HgCl₃]⁻(aq) + Cl⁻(aq) ⇌ [HgCl₄]²⁻(aq)

The kinetics of these individual steps, while not explicitly detailed with rate constants in the provided results, are generally considered to be fast for simple ligand association and dissociation reactions involving labile metal centers like Hg(II).

Catalytic Mechanisms of Mercuric Chloride

Acetylene (B1199291) Hydrochlorination Catalysis

The most significant industrial application of mercuric chloride as a catalyst is in the hydrochlorination of acetylene to produce vinyl chloride monomer (VCM), the precursor to polyvinyl chloride (PVC). researchgate.netfossee.orgquora.com This process is typically conducted in the vapor phase within a tubular reactor packed with activated carbon pellets impregnated with this compound. fossee.org

The hydrochlorination of acetylene is a highly exothermic reaction (ΔH = -110 kJ/mol). acs.org The generally accepted mechanism involves the interaction of this compound with acetylene to form an Hg-Pi complex, which weakens the triple bond. stackexchange.com This activation facilitates the nucleophilic attack by a chloride ion on one of the carbon atoms. The subsequent steps involve the addition of a proton to complete the hydrochlorination, yielding vinyl chloride. stackexchange.com

The reaction is stereoselective, with the addition of hydrogen chloride (HCl) occurring in an anti configuration across the triple bond. acs.org Density functional theory (DFT) calculations suggest the reaction may follow an Eley–Rideal mechanism, where strong adsorption of HCl onto the catalyst surface reduces the energy barrier for the reaction. acs.org

Activated carbon is the universally employed support for the this compound catalyst in this process. mdpi.com The support plays several critical roles in the catalyst's function and stability:

Dispersion and Active Sites : The high specific surface area (≥1000 m²/g) and porous structure of activated carbon provide numerous anchoring points for this compound. heycarbons.com This allows the HgCl₂ to be highly dispersed, often as a monolayer or as nanoparticles, which maximizes the number of effective active sites available for catalysis. heycarbons.com

Stabilization : At the typical reaction temperatures of 150–180°C, this compound has a tendency to sublimate. fossee.orgheycarbons.com The strong adsorption effect of the activated carbon physically binds the HgCl₂, reducing its volatilization and loss, thereby extending the catalyst's operational life. heycarbons.com The thermal stability can be further enhanced by the synergy between surface oxygen groups and defective edge sites on the carbon, which increases the binding energy of HgCl₂. epa.gov

Protection : The activated carbon can adsorb impurities present in the reactant streams, such as sulfides or water, offering a degree of protection to the active HgCl₂ centers from poisoning. heycarbons.com

The deactivation of the HgCl₂/C catalyst is a significant issue in the industrial production of VCM. acs.org The primary mechanisms responsible for the loss of catalytic activity are:

Sublimation : The most critical cause of deactivation is the physical loss of the active component, this compound, through sublimation. cardiff.ac.uk This process becomes significant at temperatures above 140°C and increases markedly with rising temperature. acs.org The loss of HgCl₂ directly reduces the number of active sites, and the catalyst's lifetime is often directly correlated to the amount of this compound initially loaded onto the support. mdpi.comcardiff.ac.uk

Reduction of Mercury : The reduction of the active mercuric ion (Hg²⁺) to metallic mercury (Hg⁰) is another deactivation pathway. scribd.comunimi.it Acetylene itself has reducing properties and can contribute to this process, leading to the formation of inactive metallic mercury. mdpi.com

Coke Deposition : At lower reaction temperatures (60-100°C), the formation of carbonaceous deposits, or coke, on the catalyst surface can be a major deactivation pathway. unimi.it These deposits can block the pores of the activated carbon and cover the active HgCl₂ sites, preventing reactants from accessing them.

Table 1: Summary of Deactivation Mechanisms for HgCl₂/C Catalyst

Deactivation Mechanism Description Influencing Factors
Sublimation Physical loss of HgCl₂ from the carbon support due to volatilization. fossee.orgcardiff.ac.uk High reaction temperatures (>140°C), gas flow rate. acs.org
Reduction Chemical reduction of active Hg²⁺ species to inactive metallic Hg⁰. scribd.comunimi.it Presence of reducing agents like acetylene, reaction temperature. mdpi.com

| Coke Deposition | Formation of carbonaceous deposits on the catalyst surface, blocking active sites. unimi.it | Lower reaction temperatures, reactant impurities. |

Other Industrial Catalytic Applications

This compound and other mercury salts are effective catalysts for the hydration of acetylene to produce acetaldehyde. asoshiranui.netacs.org This reaction, historically known as the Kucherov reaction, was a cornerstone of industrial chemistry for producing acetaldehyde before being largely supplanted by olefin-based processes. acs.orgacs.org

In this process, a mercury salt, often mercuric sulfate (B86663) in an acidic solution, catalyzes the addition of a water molecule across the triple bond of acetylene. asoshiranui.net This initially forms an unstable vinyl alcohol intermediate, which rapidly tautomerizes to the more stable acetaldehyde. acs.orgresearchgate.net A significant drawback of this catalytic system is its deactivation through the reduction of the mercury salt to metallic mercury. asoshiranui.net

Fundamental Influences on Catalytic Activity

Several fundamental factors influence the catalytic activity and stability of this compound in acetylene hydrochlorination:

Temperature : Temperature is a critical parameter. The reaction rate increases with temperature, but so does the rate of catalyst deactivation due to HgCl₂ sublimation. acs.org Industrial processes operate in a controlled range, typically 100-180°C, to balance activity and catalyst lifetime. heycarbons.com Hot spots in the reactor bed can accelerate deactivation. acs.org

Reactant Ratio : The molar ratio of acetylene to hydrogen chloride can influence the rate of catalyst deactivation. bohrium.com

Catalyst Support Properties : The physical and chemical properties of the activated carbon support are crucial. High surface area, optimal pore distribution, and surface chemistry that promotes strong binding with HgCl₂ are all essential for a highly active and stable catalyst. heycarbons.comepa.govcardiff.ac.uk

Table 2: Typical Industrial Reaction Conditions for Acetylene Hydrochlorination

Parameter Value/Range Reference(s)
Catalyst This compound on activated carbon acs.orgheycarbons.com
Reaction Temperature 100–180°C heycarbons.com
Pressure 100–200 kPa (approx. 1-2 atm) acs.org

| Reactant Ratio (C₂H₂:HCl) | 1:1.05–1.10 | heycarbons.com |

Table 3: List of Chemical Compounds

Compound Name Chemical Formula
This compound HgCl₂
Acetylene C₂H₂
Hydrogen chloride HCl
Vinyl chloride C₂H₃Cl
Acetaldehyde CH₃CHO
Mercuric sulfate HgSO₄
Vinyl alcohol C₂H₄O
Water H₂O
Bismuth chloride BiCl₃
Cerium chloride CeCl₃
Barium chloride BaCl₂
Copper chloride CuCl₂
Potassium chloride KCl
Phosphoric acid H₃PO₄
Zinc chloride ZnCl₂
Cuprous chloride CuCl
Nitric acid HNO₃
Iron(III) sulfate Fe₂(SO₄)₃
Iron(II) sulfate FeSO₄

Impact of Electron Affinity of Metal Cations

The catalytic activity of metal chlorides, including this compound, in certain reactions has been correlated with the electron affinity of the metal cations. mdpi.comrsc.org In the context of acetylene hydrochlorination, the catalytic activity of a series of metal chlorides supported on activated carbon was observed to increase with the increasing electron affinity of the corresponding metal cations. mdpi.comresearchgate.net

Role of Reaction Temperature and Flue Gas Components in Mercury Oxidation

The oxidation of elemental mercury in flue gas is a complex process significantly influenced by the reaction temperature and the presence of various gaseous components. tandfonline.com this compound is a key product of this oxidation, and its formation is dependent on these operational parameters. nih.gov

Hydrogen chloride (HCl) and chlorine (Cl₂) are crucial for the oxidation of elemental mercury to this compound. nih.govnih.gov The presence of HCl enhances the removal of elemental mercury, with the process being more effective at higher temperatures. sjtu.edu.cn For instance, over a Mn/γ-Al₂O₃ catalyst, the removal of Hg⁰ via catalytic oxidation with 20 ppm HCl increased from 73% at 423 K to 84% at 523 K. sjtu.edu.cn

The concentration of these chlorine-containing species directly impacts the rate of mercury oxidation. Cl atoms and Cl₂ molecules play a significant role in the conversion of Hg⁰ to HgCl₂. nih.gov The reaction pathway involves the initial oxidation of Hg⁰ to HgCl, which then reacts with Cl₂, Cl, or HOCl to form the stable HgCl₂ product.

Other components of flue gas, such as nitric oxide (NO) and sulfur dioxide (SO₂), also affect the mercury oxidation process, often in a complex and sometimes inhibitory manner. sjtu.edu.cnnih.gov

Nitric Oxide (NO): The presence of NO can have an inhibitory effect on mercury oxidation under certain conditions. nih.gov For example, in a dielectric barrier discharge process, NO was found to act as a scavenger for O and O₃, which are important for the formation of reactive chlorine species that oxidize mercury. nih.gov However, in other catalytic systems, the effect of NO has been observed to be insignificant. sjtu.edu.cn Some studies have also shown that NO can promote the reduction of oxidized mercury (Hg²⁺) back to its elemental form, particularly in the presence of water. nih.gov

Sulfur Dioxide (SO₂): SO₂ generally exhibits a significant inhibitory effect on the catalytic oxidation of elemental mercury, especially at lower temperatures. sjtu.edu.cn On a Mn/γ-Al₂O₃ catalyst at 423 K, the presence of 500 ppm SO₂ caused the Hg⁰ oxidation efficiency to decrease from approximately 73% to 48%. sjtu.edu.cn This inhibition is attributed to the reaction of SO₂ with oxygen on the catalyst surface to form species like SO₄²⁻ or HSO₄⁻, which are inert for mercury oxidation and can block active sites. researchgate.net Similar to NO, SO₂ has also been shown to promote the homogeneous reduction of Hg²⁺ to Hg⁰ in the presence of water. nih.gov

Interactive Data Table: Effect of Flue Gas Components on Hg⁰ Oxidation Efficiency

CatalystTemperature (K)HCl (ppm)SO₂ (ppm)NO (ppm)Hg⁰ Oxidation Efficiency (%)
Mn/γ-Al₂O₃423200073
Mn/γ-Al₂O₃523200084
Mn/γ-Al₂O₃42320500048
Mn/γ-Al₂O₃57320500078
Mo(0.03)-Mn/γ-Al₂O₃423205000>95
La₂O₃/Fe₂O₃623--PresentInhibition Observed
La₂O₃/Fe₂O₃623-Present-Inhibition Observed

Environmental Speciation, Transformation, and Mobility of Mercuric Chloride

Occurrence and Distribution in Contaminated Environments

Mercuric chloride contamination is often localized around specific industrial and historical activities, leading to high concentrations in associated soils, aquifers, and atmospheric deposits.

Historically, this compound was used extensively as a wood preservative to prevent decay in wooden poles, leading to significant contamination of soil and aquifer systems at these sites. nih.govresearchgate.net Industrial discharges from facilities such as chlor-alkali plants, which used this compound as a catalyst in polyvinyl-chloride (PVC) production, have also resulted in severe environmental contamination. nih.gov

At former wood impregnation sites, soils can contain exceptionally high levels of mercury, with concentrations reaching up to 11,000 mg Hg/kg. nih.govresearchgate.net This contamination can leach into underlying aquifers, creating plumes of dissolved mercury. For instance, at one such site, mercury concentrations in groundwater were observed to decrease from 230 µg/L near the source to 0.5 µg/L over a distance of 1.3 km. nih.govresearchgate.net The contamination often extends to secondary sources, such as river sediments and groundwater, particularly where industrial practices led to widespread pollution. Older wood preserver sites frequently exhibit widespread contamination of soil, sediment, and sludge from various operational leaks, storage, and waste treatment processes. clu-in.org

Table 1: Mercury Concentrations at a Former Wood Impregnation Site

Environmental Compartment Maximum Mercury Concentration
Soil 11,000 mg/kg
Groundwater (near source) 230 µg/L
Groundwater (1.3 km downstream) 0.5 µg/L

Data sourced from studies of a former wood treatment facility. nih.govresearchgate.net

Mercury compounds, including those derived from this compound, can be transported globally through the atmosphere. dovepress.com Industrial activities, such as coal combustion and waste incineration, release mercury into the air. wisc.edu While elemental mercury is the dominant form in the atmosphere due to its longer residence time, oxidized inorganic species, such as this compound, are more reactive and water-soluble. wisc.edupublications.gc.ca

These reactive forms are deposited onto land and water surfaces through wet deposition (rain and snow) and dry deposition (particles and gas). wisc.edunih.gov Forested areas can act as significant sinks for atmospheric mercury. columbia.edu Gaseous elemental mercury (GEM) can be taken up by vegetation, and this deposition pathway can be substantially greater than wet deposition or litterfall deposition. columbia.edu Once deposited, this inorganic mercury can contaminate soils and be mobilized into watersheds through runoff. nih.govcolumbia.edu An estimated 95% of anthropogenic mercury deposited in Canada, for example, originates from foreign sources, highlighting the scale of long-distance atmospheric transport. publications.gc.ca

Speciation Dynamics in Environmental Compartments

The chemical form, or speciation, of mercury is critical as it determines its mobility, toxicity, and bioavailability. This compound undergoes significant speciation changes in soils and aquatic systems.

In contaminated soils, the majority of mercury from this compound is often found as matrix-bound HgCl₂. nih.govresearchgate.net Sequential extraction procedures, which use a series of increasingly strong solvents, help to classify mercury compounds into different mobility classes. clu-in.org this compound is considered more mobile and toxic than other forms like mercuric sulfide (HgS). clu-in.orgnih.gov

At industrial sites like chlor-alkali plants, legacy mercury contamination in surface soils is primarily bound to organic matter or minerals. nih.gov In soils with low organic carbon content, this compound may be the dominant species. nih.gov Over time, even spills of elemental mercury can transform and become predominantly associated with soil organic matter. researchgate.net The specific association depends on the soil's composition; for instance, at one contaminated site, an estimated 12% of the total mercury was identified as this compound. data.gov

In groundwater and soil porewater, a significant portion of soluble mercury originating from HgCl₂ contamination exists as easily reducible, inorganic ionic species. nih.govresearchgate.net Studies at a former wood treatment site revealed that an average of 84% of the soluble mercury in groundwater and soil solutions was in this inorganic form, predominantly as HgCl₂. nih.govresearchgate.net

However, as the groundwater flows away from the contamination source, the proportion of complex-bound mercury tends to increase. nih.govresearchgate.net This transformation involves inorganic HgCl₂ forming complexes with other dissolved ligands. The presence of high chloride concentrations, from sources like road salt, can also influence mercury's mobility in groundwater by forming soluble chloro-complexes (e.g., HgCl₃⁻ and HgCl₄²⁻). nih.govsewrpc.org Acid-labile mercury, which includes reactive species like this compound, is considered more mobile in aquatic environments. battelle.org

Table 2: Aqueous Speciation of Mercury in Contaminated Groundwater

Mercury Species Proportion of Soluble Hg Notes
Ionic/Reactive Hg (mostly HgCl₂) Average of 84% Predominant near the contamination source. nih.govresearchgate.net

A key transformation process in aquifers contaminated with this compound is the reduction of the mercuric ion (Hg²⁺) to volatile elemental mercury (Hg⁰). nih.govresearchgate.net The frequent detection of Hg⁰ in contaminated aquifers suggests that this conversion is an important process. nih.govresearchgate.net The formation and subsequent degassing of elemental mercury can significantly lower the concentration of dissolved mercury in the groundwater, acting as a natural attenuation mechanism alongside dilution. nih.govresearchgate.net

This reduction of Hg²⁺ to Hg⁰ can be driven by various biotic and abiotic processes within the aquifer system. researchgate.net The presence of Hg⁰ is considered semi-mobile and less toxic than the more soluble inorganic forms like this compound. battelle.org The interconversion between these species is a critical factor in the long-term fate and transport of mercury contamination in subsurface environments.

Formation of Other Inorganic Mercury Salts and Minerals (e.g., HgO, HgS)

Once released into soils or aquatic systems, the mercuric ion (Hg²⁺) from this compound readily reacts to form other, often less soluble, inorganic compounds. ugent.be The specific mineral forms that arise are highly dependent on the local geochemical conditions.

In the presence of sulfide ions (S²⁻), which are common in anoxic (oxygen-depleted) environments like sediments, Hg²⁺ is rapidly converted into mercuric sulfide (HgS). epa.govmdpi.com This compound is one of the most insoluble substances known, and its formation effectively sequesters mercury from the mobile phase, reducing its immediate bioavailability. epa.gov The reaction can be summarized as:

HgCl₂(aq) + S²⁻(aq) → HgS(s) + 2Cl⁻(aq)

Recent research has also shown that mercuric sulfide can form even in oxic (oxygenated) environments through a different pathway. usgs.gov When mercury is bound to thiol groups within natural organic matter, it can undergo a process of polymerization to form mercury-sulfur clusters and eventually nanoparticulate mercury sulfide, without the need for free biogenic sulfide. usgs.govacs.org

Under alkaline conditions (high pH), this compound can precipitate as mercuric oxide (HgO). This transformation occurs when mercuric salts in solution react with caustic alkalis. nih.gov While less common as a primary sequestration mineral compared to HgS in many natural environments, the formation of HgO represents another pathway for the conversion of soluble this compound into a solid mineral phase. ugent.be

Factors Governing Environmental Fate

The ultimate environmental fate of this compound is not determined by a single factor but by a web of interconnected environmental variables. These include the geological and hydrological setting, prevailing climate, soil characteristics, and fundamental geochemical parameters like pH and redox potential. researchgate.net

Geological and Hydrological Controls

The movement of water through the landscape is a primary driver of this compound transport. Hydrological factors dictate whether the compound is carried in dissolved form in surface runoff and groundwater or adsorbed to suspended particles in rivers and streams. epa.govrsc.org In river-reservoir systems, for instance, high-flow events can increase the transport of mercury bound to suspended solids originating from the watershed. rsc.org Conversely, during periods of low flow, reservoirs can become stratified, creating conditions that alter mercury's chemical form. rsc.org

Geological characteristics determine the pathways for this water movement. The permeability of soils and underlying rock dictates the rate of infiltration and potential for groundwater contamination. acs.orgresearchgate.net In areas with shallow soils and impermeable bedrock, mercury deposited on the surface is more likely to migrate downwards and intersect with hydrological flow paths, eventually entering groundwater and surface water bodies. acs.org

Climatic Influences

Climate plays a significant role in the environmental fate of mercury. An increase in ambient temperature, a key feature of global climate change, can enhance the rate of chemical volatilization. nih.gov For mercury, this can mean an increased rate of reduction from the mercuric (Hg²⁺) state to the more volatile elemental mercury (Hg⁰) form, which can then be released from soil or water into the atmosphere. pnas.org Studies have also shown that rising water temperatures can increase the rate of mercury absorption by aquatic organisms. nih.gov

Precipitation patterns are another critical climatic factor. Rainfall events can mobilize mercury from soils, driving the flux of gaseous elemental mercury into the atmosphere and transporting dissolved and particulate-bound mercury into aquatic systems via runoff. researchgate.netepa.gov

Soil Properties and Composition (e.g., Organic Carbon, Clays, Oxidized Minerals, Reduced Elements)

The interaction between this compound and soil constituents is a critical control on its mobility and transformation. A complex array of interdependent factors, including organic matter content, clay mineralogy, the presence of metal oxides, and reduced elements like sulfur, collectively determine the speciation of mercury in the soil environment. ugent.beresearchgate.net

Organic Carbon: Soil organic matter, particularly dissolved organic matter (DOM), plays a dual role. It can form exceptionally strong complexes with Hg²⁺, primarily through binding with reduced sulfur or thiol functional groups. nih.gov This complexation can reduce the availability of mercury for other reactions. nih.gov However, at low concentrations, organic matter can also act as a reducing agent, converting Hg²⁺ to Hg⁰. nih.gov The strong correlation between mercury and organic carbon content in soils underscores the importance of this interaction. researchgate.net

Clays and Oxidized Minerals: Clay minerals and oxidized minerals, such as iron (Fe) and manganese (Mn) oxides, provide surfaces for the adsorption of Hg²⁺. While this binding is generally considered less significant than complexation with organic matter and sulfides, it still contributes to the retention of mercury in the soil matrix. pjoes.com

Reduced Elements: The presence of reduced elements, especially sulfide (S²⁻), is a dominant factor in mercury sequestration. As noted previously, sulfide readily reacts with Hg²⁺ to form highly insoluble mercuric sulfide (HgS), effectively immobilizing the mercury. ugent.beresearchgate.net

Table 1: Influence of Soil Properties on this compound Fate

Soil Component Primary Interaction with Mercuric Ion (Hg²⁺) Impact on Mobility
Organic Carbon (Humic/Fulvic Acids) Strong complexation (especially with thiol groups); reduction to Hg⁰ at low concentrations. nih.gov Generally decreases mobility through binding.
Clay Minerals Adsorption onto mineral surfaces. pjoes.com Decreases mobility.
Oxidized Minerals (e.g., Fe/Mn Oxides) Adsorption onto oxide surfaces. pjoes.com Decreases mobility.
Reduced Elements (e.g., Sulfide, S²⁻) Precipitation as highly insoluble mercuric sulfide (HgS). epa.gov Strongly decreases mobility and bioavailability.

pH and Redox Conditions

The pH (acidity or alkalinity) and redox (reduction-oxidation) potential of the soil and water are master variables that control mercury speciation and transformation. ugent.beresearchgate.net

The pH influences the surface charge of soil minerals and organic matter, thereby affecting the adsorption of Hg²⁺. pjoes.com For example, the adsorption of Hg²⁺ onto some soils has been observed to increase as pH rises from acidic toward neutral conditions. pjoes.com Furthermore, pH can influence the equilibrium between different mercury species. copernicus.org

Redox conditions, which describe the availability of oxygen, are arguably the most critical factor.

Oxic (Oxidizing) Conditions: In oxygen-rich environments, mercury tends to exist in its oxidized mercuric (Hg²⁺) state, where it is available to bind with chlorides, hydroxides, or organic matter.

Anoxic (Reducing) Conditions: In oxygen-poor environments, such as saturated sediments, Hg²⁺ is readily reduced to elemental Hg⁰ or precipitates as HgS. mdpi.com These anoxic zones are also hotspots for the microbial conversion of inorganic mercury to the highly toxic methylmercury (B97897). rsc.orgnih.gov The redox state of dissolved organic matter itself is a critical factor, with reduced organic matter showing a strong ability to interact with and transform mercury species. nih.gov

Table 2: Influence of pH and Redox Conditions on this compound Transformation

Condition Primary Processes Resulting Mercury Species
Acidic pH Can increase the mobility of some mercury species; favors methylation in some systems. pjoes.com Soluble Hg²⁺ complexes, Methylmercury.
Alkaline pH Can promote adsorption; potential for precipitation as HgO. nih.govpjoes.com Adsorbed Hg²⁺, Mercuric Oxide (HgO).
Oxidizing (Oxic) Redox Hg remains in the Hg²⁺ state. HgCl₂, Hg-organic complexes.
Reducing (Anoxic) Redox Reduction of Hg²⁺; precipitation with sulfide; methylation. mdpi.comnih.gov Elemental Mercury (Hg⁰), Mercuric Sulfide (HgS), Methylmercury.

Mobility and Transport Mechanisms

This compound's high solubility in water means it has the potential for significant mobility. However, its strong tendency to interact with environmental matrices complicates its transport. The primary mechanisms of mobility include transport in the dissolved phase, transport via adsorption to particles, and atmospheric transport following transformation.

Dissolved Phase Transport: In its initial form, HgCl₂ can be transported readily with the movement of surface water and groundwater. nih.govresearchgate.net This is particularly relevant at contaminated sites where concentrations are high. As the plume of contamination moves, the dissolved mercury can transform, with the proportion of complex-bound mercury often increasing with distance from the source. nih.govresearchgate.net

Particulate Transport: Mercuric ions adhere strongly to soil and sediment particulates, including clays and organic matter. epa.gov Therefore, a significant transport mechanism is the erosion of these particles and their movement in suspension in rivers, streams, and runoff. epa.gov The ultimate deposition of these sediments can create mercury-enriched zones far from the original source.

Volatilization: Although this compound itself is not highly volatile at ambient temperatures, its transformation to elemental mercury (Hg⁰) creates a pathway for atmospheric transport. nih.gov The reduction of Hg²⁺ to Hg⁰ can be driven by abiotic factors (e.g., reaction with organic matter) or biotic processes. nih.gov Once in the gaseous state, Hg⁰ can be transported long distances in the atmosphere before being redeposited. ugent.be The degassing of Hg⁰ from contaminated aquifers is also a recognized process that can lower mercury concentrations in groundwater. nih.govresearchgate.net

Leaching into Surface Water and Groundwater

Due to its high solubility in water, this compound poses a significant threat of leaching from contaminated soils and waste materials into surface water and groundwater. nih.govnj.gov Industrial sites, such as those formerly used for wood impregnation where this compound was used as a biocide, are major sources of this contamination. nih.govnih.govwikipedia.org Studies of such sites have revealed mercury concentrations in groundwater decreasing from as high as 230 µg/L near the source to 0.5 µg/L over a distance of 1.3 km. nih.gov

The mobility of this compound in the subsurface is influenced by several factors:

Soil Composition: The presence of organic matter and clay minerals can reduce mercury mobility through adsorption. nih.govresearchgate.net However, in soils with low organic content, the potential for leaching is significantly higher. nih.gov

pH: While pH can influence mercury adsorption, high chloride concentrations can lead to the formation of mobile mercury-chloride complexes, even at low pH. researchgate.net

Chloride Concentration: Elevated chloride levels in soil and groundwater can enhance the mobilization of mercury by forming various soluble chloro-complexes. researchgate.netaimspress.comepa.gov

The high mobility of a significant fraction of mercury (3-26%) in contaminated soils suggests that even with low seepage fluxes, a continuous release of mercury into groundwater can persist for centuries, necessitating long-term monitoring and remediation efforts. nih.gov

Factors Affecting this compound Leaching

FactorInfluence on LeachingGoverning Process
High Water SolubilityIncreasesFacilitates dissolution and transport in water. nih.gov
Soil Organic MatterDecreasesAdsorption of mercury species. nih.govresearchgate.net
Clay ContentDecreasesAdsorption onto mineral surfaces.
High Chloride ConcentrationIncreasesFormation of soluble mercury-chloride complexes. researchgate.netaimspress.comepa.gov
Low pHCan IncreaseIn conjunction with high chloride, promotes mobile complexes. researchgate.net

Degassing and Volatilization from Aqueous Systems

Once in an aqueous environment, this compound can undergo transformation processes that lead to its volatilization. A key pathway is the reduction of the mercuric ion (Hg²⁺) to elemental mercury (Hg⁰), which is volatile and can be released into the atmosphere. osti.govepa.gov This reduction can be both an abiotic and a biotic process. osti.gov

Bacterial activity has been identified as a significant contributor to the volatilization of mercury from solutions containing this compound. nih.govnih.gov Certain microorganisms can enzymatically reduce Hg²⁺ to Hg⁰, which then degasses from the water. nih.govnih.gov The rates of this bacterially-mediated volatilization can be variable and may be preceded by a lag period. nih.govnih.gov

Abiotic reduction of mercuric ions can also account for a substantial portion of elemental mercury volatilization from water, with studies showing it responsible for 10% to 70% of the process in some contaminated stream water samples. osti.gov The frequent detection of elemental mercury in aquifers contaminated with this compound suggests that its formation and subsequent degassing is a crucial process that can reduce mercury concentrations in groundwater. nih.gov

Role of Nano-sized Mercury Particles and Soluble Complexes in Mobility

In aqueous solutions, particularly those with high chloride concentrations, this compound can form a variety of soluble complexes. These complexes, such as HgCl₃⁻ and HgCl₄²⁻, are highly mobile and can significantly enhance the transport of mercury in surface water and groundwater. aimspress.comnih.gov The formation of these chloro-complexes is a key reason for the increased mobilization of mercury in estuarine and marine environments where salinity and, consequently, chloride concentrations are high. epa.gov The diffusion of neutral mercury-chloride complexes across cell membranes is also a proposed mechanism for mercury uptake by bacteria. si.edu

Common Soluble Mercury-Chloride Complexes

Complex IonFormulaSignificance
Trichloromercurate(II)[HgCl₃]⁻Increases mercury solubility and mobility in chloride-rich waters. nih.gov
Tetrachloromercurate(II)[HgCl₄]²⁻Dominant species in highly saline environments, enhancing mercury transport. nih.gov
Neutral Dichloro-ComplexHgCl₂ (aq)A predominant form in many surface waters that can diffuse across biological membranes. epa.govsi.edu

Implications for Continuous Release and Long-Term Remediation Strategies

The environmental behavior of this compound, characterized by its high solubility, mobility, and potential for transformation, has significant implications for the long-term management of contaminated sites. The persistence of mobile mercury species in soil and groundwater can lead to a continuous, low-level release of mercury into the wider environment over extended periods. nih.gov This ongoing flux of contamination poses a long-term risk to ecosystems and human health. nih.gov

Remediation of sites contaminated with this compound is challenging. The high mobility of the compound means that containment strategies must be robust and long-lasting. For contaminated soils and waste, solidification and stabilization are frequently employed technologies to reduce the mobility of mercury. clu-in.org These methods aim to physically encapsulate the contaminants or chemically convert them into less soluble and less toxic forms, such as mercuric sulfide. researchgate.net

Given the potential for continuous release, long-term monitoring of groundwater and surface water is essential at and downstream of contaminated sites. ornl.gov Remediation strategies must be designed not only to address the primary source of contamination but also to manage the plume of dissolved mercury that may have already migrated. This often requires a combination of in-situ and ex-situ treatment technologies, such as pump-and-treat systems for groundwater, permeable reactive barriers, and monitored natural attenuation. clu-in.orgresearchgate.netnih.govresearchgate.net The long-term stability of any remediation effort is a critical consideration, as changes in geochemical conditions could potentially remobilize previously stabilized mercury. core.ac.uk

Advanced Analytical Methodologies for Mercuric Chloride and Its Species

Spectroscopic and Chromatographic Techniques

Hyphenated techniques, which combine a separation method (like chromatography) with a detection method (like atomic spectrometry), are widely used for mercury speciation analysis. analytik-jena.com

Cold-Vapor Atomic Absorption Spectrometry (CV-AAS) for Total and Speciated Mercury

Cold Vapor Atomic Absorption Spectrometry (CV-AAS) is a highly sensitive and selective technique primarily used for the determination of total mercury. teledynelabs.comontosight.ai Introduced in 1968, it has become a reference method for mercury analysis in various matrices, including water, soil, and biological samples. teledynelabs.comspectroscopyonline.com

The principle of CV-AAS involves the reduction of mercury ions in a sample to elemental mercury (Hg⁰) using a reducing agent such as stannous chloride (SnCl₂) or sodium borohydride (B1222165) (NaBH₄). ontosight.aispectroscopyonline.com The volatile elemental mercury is then transported by an inert gas (typically argon or nitrogen) into a quartz cell positioned in the path of a UV light beam from a mercury hollow cathode lamp. ontosight.ai Mercury atoms in the vapor phase absorb light at a specific wavelength, 253.7 nm, in proportion to their concentration in the sample. teledynelabs.comspectroscopyonline.com The amount of absorbed radiation is then measured by a detector to determine the mercury quantity. teledynelabs.com

CV-AAS offers detection limits typically in the single-digit part per trillion (ppt) range and a linear dynamic range of 2–4 orders of magnitude. teledynelabs.comspectroscopyonline.com While primarily a total mercury technique, variations and coupled methods can allow for some level of speciation. For instance, selective reduction steps can be employed to differentiate between inorganic and organic mercury forms before the CV-AAS measurement. semanticscholar.orgredalyc.org

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique widely used for the determination of trace metals, including mercury, in various sample matrices. spectroscopyonline.comnih.goviaea.org ICP-MS offers low detection limits, typically at the part per trillion (ppt) level or lower, and a wide linear dynamic range. nih.govfrontiersin.org It can examine one or more masses simultaneously with high resolution. frontiersin.org

In ICP-MS, the sample is introduced into an inductively coupled plasma, which is a high-temperature ionized gas. The plasma converts the atoms in the sample into ions, which are then passed into a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of different elements and their isotopes. epa.gov

For mercury analysis by ICP-MS, a significant challenge can be the memory effect, where residual mercury from previous samples can affect subsequent measurements. spectroscopyonline.comiaea.org Various reagents, such as cysteine, 2-mercaptoethanol, and dithiothreitol, have been investigated to minimize this effect due to their high affinity for mercury. iaea.org

ICP-MS is also a key detector for mercury speciation when coupled with chromatographic separation techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). ingeniatrics.comanalytik-jena.comfrontiersin.org This hyphenation allows for the separation of different mercury species before they are introduced into the ICP-MS for detection, providing information on the concentration of individual mercury compounds like inorganic mercury (Hg²⁺) and methylmercury (B97897) (MeHg). ingeniatrics.comanalytik-jena.comrsc.org

Gas Chromatography-Microwave Induced Plasma Atomic Emission Spectrometry (GC-MIP-AES)

Gas Chromatography-Microwave Induced Plasma Atomic Emission Spectrometry (GC-MIP-AES), also referred to as GC-MIP-OES, is a hyphenated technique used for the speciation analysis of mercury and other volatile or semi-volatile compounds. redalyc.orgspeciation.net This technique combines the separation capabilities of gas chromatography with the element-specific detection of atomic emission spectrometry using a microwave-induced plasma. speciation.netvliz.be

In GC-MIP-AES, the sample is first separated into its individual components by the gas chromatograph. The separated analytes then pass into a microwave-induced plasma, typically sustained in a noble gas like helium. The high energy of the plasma excites the atoms of the analytes, causing them to emit light at characteristic wavelengths. A spectrometer then measures the intensity of the emitted light at the specific wavelength for mercury (253.652 nm), providing quantitative information about the mercury species. speciation.net

GC-MIP-AES is favored for mercury speciation due to its high element specificity towards mercury. redalyc.orgvliz.be It can achieve low detection limits, in the picogram range for mercury species. redalyc.orgspeciation.net The technique has been applied to the analysis of mercury species in various matrices, including fish tissue. semanticscholar.orgredalyc.orgspeciation.netresearchgate.net Sample preparation often involves extraction and potentially derivatization steps to make the mercury species amenable to GC separation. redalyc.orgresearchgate.netnih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for separating, identifying, and quantifying volatile and semi-volatile organic compounds in complex mixtures. econference.io It can also be applied to the analysis of organic mercury species, which are often volatile or can be converted into volatile derivatives. econference.iooaepublish.comscispace.com

In GC-MS, the sample components are separated by the gas chromatograph based on their boiling points and interaction with the stationary phase. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The mass spectrometer measures the mass-to-charge ratio of the ions and fragments, generating a mass spectrum that serves as a fingerprint for the compound. econference.io

GC-MS is particularly useful for the identification and quantification of organic mercury species like methylmercury (MeHg). oaepublish.com However, the non-specific nature of some GC detectors, such as the electron capture detector (ECD), can lead to interference from co-extracted halogen-containing compounds, necessitating sophisticated sample preparation. oaepublish.com While GC-MS can provide structural information through fragmentation patterns, for definitive elemental identification and lower detection limits for mercury, coupling GC with atomic spectrometry detectors like ICP-MS or MIP-AES is often preferred for mercury speciation. frontiersin.orgeconference.iooaepublish.com

Paper and Micro Thin Layer Chromatographic-Enzymatic Methods

Thin Layer Chromatography (TLC) is a simple and cost-effective planar chromatographic technique that can be used for the separation of various compounds, including mercury species. acs.orgoup.comnih.gov While primarily used for organic compounds, procedures for separating mercury species on silica (B1680970) gel plates have been developed. acs.orgnih.gov

In TLC, the stationary phase is a thin layer of adsorbent material (such as silica gel) coated on a flat plate. The mobile phase is a solvent or mixture of solvents that moves up the plate by capillary action. A small amount of the sample is spotted near the bottom edge of the plate. As the mobile phase moves up, it carries the sample components with it, and they separate based on their differential partitioning between the stationary and mobile phases.

Detection of separated mercury compounds on TLC plates can be achieved by various methods, including densitometric detection and enzymatic determination. acs.org However, the sensitivity and detection limits of these methods may be limited. acs.org Coupling TLC with more sensitive and element-specific detection techniques, such as atomic absorption spectrometry (AAS) or plasma-based methods, can improve performance for mercury speciation. acs.org Methods involving scraping the adsorbent from the plate after separation and then analyzing it by AAS have been reported, although these can be tedious and may have poor recovery. acs.org Recent approaches explore direct analysis of analytes on the TLC plate using techniques like plasma jet desorption atomization-atomic fluorescence spectrometry. acs.org

Micro Thin Layer Chromatography (MicroTLC) involves using smaller plates and sample volumes, potentially offering advantages in terms of speed and sample consumption. While the search results mention TLC for mercury species, specific details on "Micro Thin Layer Chromatographic-Enzymatic Methods" for mercury were not extensively detailed, though enzymatic determination on TLC plates for mercury compounds has been noted. acs.org

Fluorescence-Based Sensing (e.g., Rhodamine-Based Sensors for Hg(II))

Fluorescence-based sensing is a sensitive and efficient method for detecting mercury ions, particularly Hg²⁺, due to its simple operation, rapid response, and economic value. bohrium.comresearchgate.netrsc.org A variety of fluorescent materials and probes have been developed for Hg²⁺ detection. rsc.org

Rhodamine-based sensors are a prominent class of fluorescent probes utilized for Hg²⁺ detection. bohrium.comrsc.orgresearchgate.netnih.govnih.govmdpi.com These sensors often exploit the interaction of Hg²⁺ ions with the rhodamine structure, leading to a change in fluorescence properties. A common sensing mechanism involves the Hg²⁺ ion-induced structural conversion between a non-fluorescent spirolactam or spirolactone form and a highly fluorescent open-ring structure of the rhodamine unit. rsc.orgnih.gov This "turn-on" fluorescence response upon binding with Hg²⁺ allows for sensitive detection. researchgate.netrsc.orgnih.gov

Rhodamine-based sensors can exhibit high selectivity for Hg²⁺ over other common ions. bohrium.comresearchgate.netnih.gov The sensing mechanism can involve complex formation with chelating groups designed to have a high affinity for Hg²⁺. bohrium.comresearchgate.net The detection limits for rhodamine-based sensors for Hg²⁺ can be in the nanomolar or even lower concentration range. researchgate.netresearchgate.netnih.gov These sensors have been applied for Hg²⁺ detection in various matrices, including water samples. bohrium.comrsc.orgnih.gov Some rhodamine-based sensors also offer a colorimetric change visible to the naked eye upon interaction with Hg²⁺, providing a simple qualitative or semi-quantitative detection method. researchgate.netnih.govmdpi.com The development of paper-based fluorescent sensors incorporating rhodamine derivatives allows for portable and rapid on-site detection of Hg²⁺. mdpi.comfrontiersin.org

Titrimetric and Electrochemical Approaches

Titrimetric and electrochemical methods offer quantitative ways to determine the concentration of mercuric chloride or related mercury species in a sample.

EDTA Titrimetry

Ethylenediaminetetraacetic acid (EDTA) titrimetry is a complexometric method that can be applied to the assay of mercury(II) chloride. lscollege.ac.in EDTA is a versatile complexing agent that forms stable complexes with various metal ions. lscollege.ac.inchemijournal.com However, direct EDTA titration of mercury(II) can be unselective, particularly in the presence of other metal ions, as EDTA complexes with many different metals. chemijournal.com

To enhance selectivity for mercury(II), indirect methods using masking agents are often employed. In this approach, mercury(II) and other metal ions in the sample are initially complexed with a known excess of EDTA. chemijournal.comresearchgate.net A suitable masking agent is then added to selectively de-complex the mercury(II)-EDTA complex, releasing a stoichiometric amount of EDTA. chemijournal.comresearchgate.net The liberated EDTA is then titrated with a standard metal ion solution, such as lead nitrate (B79036). chemijournal.comresearchgate.net The volume of titrant consumed in the second titration is equivalent to the amount of mercury(II) originally present in the sample. chemijournal.com L-Cystine has been reported as a selective masking agent for mercury(II) in complexometric titrations at pH 5.0-6.0, allowing for accurate determination without heating for demasking. chemijournal.com

Potassium Iodide Titrimetry (Potentiometric and Quick Methods)

Potassium iodide (KI) titrimetry can be used for the analysis of this compound content. google.com Potentiometric titration is a technique that measures the electric potential across the analyte solution using indicator and reference electrodes, without the need for a visual indicator. wikipedia.org This method can be used to determine the endpoint of the titration by observing the change in potential as the titrant is added. wikipedia.org

In the context of this compound analysis, a method utilizing potentiometric titration with a potassium iodide standard solution has been described. google.com This method involves adding ascorbic acid to the sample solution to eliminate interference from other materials, and the titration is performed using an automatic potentiometric titrator with a platinum electrode and a pH glass electrode. google.com The principle involves measuring the content of this compound by potentiometric titration. google.com

Quick titrimetry methods using potassium iodide for this compound analysis can be subject to interference from other materials, making the endpoint difficult to judge. google.com

Cupferron Method

The Cupferron method involves the use of Cupferron (ammonium salt of N-nitrosophenylhydroxylamine) as a precipitating agent. rsc.orgchemicalbook.com Cupferron can be used for the quantitative analysis of various elements, including mercury(II). chemicalbook.com It forms complexes with metal ions, often in acidic media. chemicalbook.com While Cupferron can precipitate mercury(II), its application needs to consider potential interference from other metals that also form precipitates with the reagent, such as iron, copper, titanium, zirconium, thorium, tin, bismuth, cerium, tungsten, and vanadium. rsc.org The Cupferron method and potassium rhodanide titrimetry are generally considered more complicated and time-consuming compared to other methods like EDTA titrimetry or quick potassium iodide titrimetry for this compound content analysis. google.com

Potassium Rhodanide Titrimetry

Potassium rhodanide (potassium thiocyanate (B1210189), KSCN) titrimetry is another method mentioned for the analysis of this compound content. google.com This method is based on the reaction between mercury(II) ions and thiocyanate ions to form mercury(II) thiocyanate complexes. scispace.com The formation of these complexes can be monitored to determine the endpoint of the titration. scispace.com Similar to the Cupferron method, potassium rhodanide titrimetry can be more complicated and time-consuming compared to other analytical approaches for this compound. google.com The reactivity of chloride towards mercury(II) is higher than that of thiocyanate, allowing chloride to displace thiocyanate from , a principle that can be used in spectrophotometric determination of chloride. scispace.com

Sample Preparation and Species Fractionation Techniques

Sample preparation and species fractionation techniques are essential for isolating and separating different mercury species, including this compound, from complex matrices before analysis. The toxicity and environmental behavior of mercury are heavily dependent on its chemical form, making speciation analysis important. spectroscopyonline.comepa.gov

Microwave Assisted Extraction and Selective Solvent Extraction

Microwave Assisted Extraction (MAE) and Selective Solvent Extraction are techniques used to extract mercury species from various sample matrices like soils and sediments. spectroscopyonline.comepa.govanalytik-jena.com

MAE utilizes microwave irradiation to heat the solvent and sample, accelerating the extraction process. epa.gov A mild microwave-assisted extraction method using an extractant solution containing L-cysteine and thiourea (B124793) has been developed for the extraction of inorganic mercury and methylmercury from fish and seafood samples. analytik-jena.com Another approach involves using a 4.0 M solution for microwave-assisted extraction of mercury species from soil or sediment samples. epa.govepa.gov

Selective Solvent Extraction involves using specific solvents or solvent mixtures to selectively dissolve and extract different mercury species based on their chemical properties. ipb.ptresearchgate.net For instance, an acidic ethanol (B145695) solution (2% HCl + 10% ethanol) has been used to extract "mobile and toxic" mercury species, including soluble inorganic species like , from soil matrices. researchgate.netnih.gov Liquid-liquid extraction (LLE) is a common selective solvent extraction technique for water samples, using suitable organic solvents to extract organomercury compounds. ipb.ptitu.edu.tr The efficiency of extraction can depend on the ionic character of the mercury species, with complexing agents sometimes added for more ionic species. ipb.pt N-octyl methane (B114726) sulfonamide (OMSA) has been shown to be effective for the selective extraction of ions from aqueous solutions. itu.edu.tr

These extraction techniques are often coupled with separation methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), and sensitive detectors such as Atomic Fluorescence Spectrometry (AFS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), or Atomic Absorption Spectrometry (AAS) to identify and quantify individual mercury species. spectroscopyonline.comanalytik-jena.comnih.govpsanalytical.com The goal is to achieve high extraction efficiency while preserving the original species distribution to avoid transformations prior to analysis. analytik-jena.com

Solid-Phase Mercury Pyrolysis

Solid-phase mercury pyrolysis, also known as direct mercury analysis (DMA) or thermal decomposition, is an analytical technique used for the determination of total mercury in various matrices, including solids, liquids, and gases. This method eliminates the need for traditional sample preparation steps like acid digestion, offering a simpler and faster approach. milestonesrl.com The principle involves the thermal decomposition of the sample in an oxygenated furnace to release mercury vapor. milestonesrl.comepa.gov

The process typically involves several stages: drying the sample to remove moisture, followed by thermal and chemical decomposition at elevated temperatures (e.g., up to 750 °C) to liberate mercury from its chemical forms, including this compound. epa.gov The decomposition products are then carried by a carrier gas, usually oxygen, through a catalytic section where further oxidation occurs and interfering substances like halogens and sulfur oxides are trapped. epa.gov The mercury vapor is then selectively trapped on a gold amalgamator. milestonesrl.comepa.govhg-nic.com Once the decomposition is complete, the amalgamator is rapidly heated, releasing the trapped elemental mercury as a vapor. milestonesrl.comepa.govhg-nic.com This mercury vapor is then transported to an atomic absorption spectrophotometer, where its concentration is measured at a specific wavelength, typically 253.7 nm. milestonesrl.comepa.govhg-nic.com

This technique is capable of determining total mercury (both organic and inorganic species) in solid and aqueous samples without chemical pretreatment in many cases. epa.gov However, for certain matrices where mercury might be bound in highly stable forms like silicates, validation with alternative total decomposition methods may be necessary. epa.gov The working range for this method can typically be from 0.05 to 600 ng of mercury. epa.gov

Research has explored the thermal decomposition characteristics of various mercury species, which is fundamental to understanding their behavior during pyrolysis. Studies on the pyrolysis of mercury-containing solid waste have investigated the kinetic mechanisms of mercury removal. aidic.itresearchgate.net For instance, the volatilization of mercury becomes significant above approximately 130 °C, correlating with the decomposition temperatures of predominant mercury solid phases. researchgate.net The effectiveness of mercury removal during pyrolysis is influenced by temperature and the specific mercury species present. mdpi.comacs.org For coal samples, rapid pyrolysis at temperatures around 600 °C in an inert atmosphere like nitrogen has been shown to achieve high mercury removal rates (88-100%), with the thermal decomposition characteristics of species like HgS, HgSe, HgSO₄, organic mercury, and HgO being key factors in their release behavior. acs.org

Considerations for Species Interconversions during Sample Processing

Maintaining the integrity of mercury species during sample collection, storage, and processing is a critical challenge in speciation analysis. frontiersin.orgtandfonline.comvliz.be this compound (HgCl₂) is an inorganic mercury species, and like other mercury compounds, it can undergo transformations under various conditions, leading to potential inaccuracies in reported speciation data. frontiersin.orgepa.gov

Interconversion reactions can be influenced by factors such as pH, redox potential, the presence of organic matter, microbial activity, and the materials used for sample collection and storage. frontiersin.orgvliz.bemetrohm.com For example, inorganic mercury species, including Hg²⁺ which is the form of mercury in this compound, have a high affinity for surface adsorption and are relatively volatile, increasing the risk of analyte loss during sample handling. frontiersin.org Changes in the initial conditions of a solution, such as acidification or the addition of oxidants, while sometimes used for total mercury preservation, can favor interconversion reactions and are generally avoided for speciation analysis. frontiersin.org

Studies have experimentally verified transformations among mercury species during sample processing. epa.gov For instance, the formation of methylmercury from inorganic mercury during sample preparation can lead to positive biases in methylmercury results. epa.gov Conversely, the conversion of organic mercury species like methylmercury and ethylmercury to inorganic mercury has also been observed under certain sample processing conditions. epa.gov The possibility of these species interconversions cannot be entirely eliminated due to the interactions between necessary reagents, the sample matrix, and the extraction method employed. epa.gov

Molecular and Cellular Mechanistic Research of Mercuric Chloride

Interactions with Biomolecules

Mercuric chloride exhibits a high affinity for various biomolecules, primarily through binding to thiol (-SH) and sulfhydryl groups. This binding can significantly alter the structure and function of proteins, enzymes, and other essential cellular components.

High-Affinity Binding to Thiol and Sulfhydryl Groups in Proteins and Enzymes

Mercury compounds, including this compound, are known for their high affinity to thiol-containing proteins and enzymes. nih.gov This strong interaction is a key factor in their toxicity. nih.govecronicon.net Mercurials are among the most reactive reagents, and sulfhydryl groups are seldom resistant to them. mblwhoilibrary.org The binding of mercury to cysteine residues mediates multiple toxic effects, particularly the inhibition of enzymes and other proteins containing free cysteine residues. researchgate.netnih.gov The interaction primarily involves metal-sulfur binding, although participation of C=O and/or C-N groups of amino acid residues can also occur. acs.orgresearchgate.net

Glutathione (B108866) (GSH) Depletion and Alterations in Intracellular Thiol Status

This compound reacts with thiol groups, leading to the depletion of intracellular thiols, especially glutathione (GSH). ecronicon.netscielo.brajol.info This depletion is considered a major hallmark in mercury poisoning and contributes significantly to oxidative stress. scielo.bracs.org By binding with thiol-containing GSH and other proteins, mercury can act as a catalyst in Fenton-type reactions. acs.org The decrease in reduced glutathione (GSH) levels in whole blood has been observed to be dependent on both the concentration of this compound and the time of interaction. ju.edu.jo This decrease is likely due to the oxidation of GSH to its corresponding disulfide form, GSSG. ju.edu.jo Depletion of intracellular thiols by binding with mercury can alter the nature and activity of proteins within cells, potentially contributing to oxidative stress. nih.gov Studies have shown that incubating this compound with homocysteine and GSH can result in the formation of mixed complexes like Hcy-S-Hg-S-Hcy and G-S-Hg-S-G. nih.gov The loss of GSH appears to play a contributing role in the toxic effects of this compound, as inorganic mercury adversely affects cell viability by altering intracellular thiol concentrations. nih.gov

Inhibition of Sulfhydryl-Containing Enzymes (e.g., Horseradish Peroxidase, Succinate (B1194679) Dehydrogenase)

This compound can inhibit the activity of various sulfhydryl-containing enzymes. This inhibition occurs due to the strong binding of mercury ions to the thiol groups within the enzyme structure, which can lead to conformational changes and block catalytic activity. nih.gov For example, this compound has been shown to affect the activity of horseradish peroxidase (HRP). researchgate.net Incubation of HRP with this compound resulted in progressive inhibition of enzymatic activity, with the degree and type of inhibition depending on the concentration of Hg²⁺ and the incubation time. researchgate.net At low concentrations, the inhibition was reversible by excess substrate, while at high concentrations, it was not. researchgate.net The type of inhibition was observed to change from noncompetitive to mixed with increased incubation time and metal concentration. researchgate.net Succinate dehydrogenase is another enzyme known to be inhibited by heavy metals through interaction with its sulfhydryl groups. wrc.org.za While the provided search results specifically mention the inhibition of succinate dehydrogenase by arsenic, the general principle of heavy metal binding to sulfhydryl groups of enzymes leading to inhibition is well-established and applies to this compound. wrc.org.za this compound also affects other enzymes involved in antioxidant defense, such as catalase, superoxide (B77818) dismutase, and glutathione peroxidase, often leading to decreased activity. ecronicon.netajol.infoscience.gov

Interactions with Human Serum Albumin (HSA): Stoichiometry, Binding Sites, Structural Changes

Human serum albumin (HSA) is a major protein in blood plasma and is considered an important metal transporter. nih.gov this compound (Hg²⁺) interacts with HSA, and studies have investigated the stoichiometry, binding sites, and resulting structural changes. The stoichiometry for the interaction of Hg²⁺ with HSA has been estimated to be approximately 6:1 (mercurial species to HSA). nih.govacs.orgresearchgate.net Two types of binding sites in HSA have been observed for the binding of mercurial species, exhibiting strong affinity with binding constants on the order of 10⁷ and 10⁶ L mol⁻¹. acs.orgresearchgate.net The binding of mercurial species to HSA is exothermic and thermodynamically favorable, driven by both enthalpy and entropy. acs.orgresearchgate.net The binding follows first-order kinetics for the mercurial species and zero-order kinetics for HSA. acs.orgresearchgate.net Hg²⁺, specifically, has been shown to induce secondary structure transitions in HSA. acs.orgresearchgate.net Mercury-HSA adducts are formed primarily through metal-sulfur binding, with potential involvement of C=O and/or C-N groups of amino acid residues. acs.orgresearchgate.net While HSA contains multiple metal-binding sites, including the N-terminal site and multi-metal binding sites, Hg²⁺ primarily binds at the Cys₃₄ residue. researchgate.netnih.gov

Data Table: Interaction of Mercurial Species with Human Serum Albumin

Mercurial SpeciesStoichiometry (Mercurial:HSA)Order of Magnitude of Binding Constants (L mol⁻¹)
Hg²⁺6:110⁷ and 10⁶
Methylmercury (B97897)4:110⁷ and 10⁶
Ethylmercury4:110⁷ and 10⁶
Phenylmercury3:110⁷ and 10⁶

Induction of Cellular Stress Responses

This compound is known to induce cellular stress responses, largely mediated by the oxidative stress it generates. scielo.brajol.infoacs.orgcdnsciencepub.commdpi.comrjpharmacognosy.ir The depletion of intracellular thiols, particularly GSH, by this compound leads to an imbalance in the cellular redox state, favoring the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). ajol.infonih.govcdnsciencepub.com This increased generation of free radicals can cause oxidative damage to lipids, proteins, and DNA. ecronicon.netcdnsciencepub.com Studies have shown that this compound exposure can increase levels of lipid peroxidation markers like malondialdehyde (MDA). ecronicon.netscielo.brajol.info

This compound exposure has also been shown to initiate changes in mitochondrial structure and induce the accumulation of redox-active transition metals, such as iron, in mitochondria. nih.gov This can further catalyze the formation of cytotoxic oxygen free radicals. nih.gov The treatment with this compound can activate the transcription of stress proteins, including heme oxygenase-1 (HO-1), in a dose-dependent manner, further indicating an oxidative stress response. rjpharmacognosy.irnih.gov The induction of oxidative stress by this compound can also lead to alterations in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). ecronicon.netscielo.brajol.infoscience.gov These effects collectively highlight the significant role of cellular stress responses, particularly oxidative stress, in the mechanisms of this compound toxicity. scielo.brajol.infoacs.orgcdnsciencepub.commdpi.comrjpharmacognosy.ir

Oxidative Stress Induction (Reactive Oxygen Species and Reactive Nitrogen Species Generation)

This compound is known to induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the ability of the biological system to detoxify these reactive products or repair the resulting damage. HgCl₂ exposure enhances the production of ROS, which can modify the structure and function of various cellular components. researchgate.net Studies suggest that ROS play a major role in the molecular mechanism of mercury toxicity. researchgate.net

Sources of ROS and RNS can be both endogenous, arising from normal cellular metabolism and inflammation, and exogenous, including environmental toxins like mercury. frontiersin.org this compound can disrupt mitochondrial function, leading to the production of ROS. researchgate.net The divalent mercury ion [Hg(II)] can induce cellular oxidative stress and modulate gap junctional intercellular communication, resulting in the accumulation of mitochondrial ROS. researchgate.net This excessive release of reactive oxygen species and increased lipid peroxidation are considered harmful effects of mercury action during its accumulation in the body. japsonline.com

Exposure to HgCl₂ has been shown to significantly increase ROS levels in cultured human bronchial epithelial cells (BEAS-2B cell line) in a dose-dependent manner. researchgate.net For example, incubation with 10 µM HgCl₂ for 30 minutes resulted in a 50% increase in ROS levels in treated samples compared to controls. mdpi.com

Lipid Peroxidation

Lipid peroxidation, the oxidative degradation of lipids, is a significant consequence of this compound exposure. This process involves the formation of free radicals that attack lipids, particularly the polyunsaturated fatty acids in cell membranes. japsonline.comecronicon.net this compound enhances lipid peroxidation in various organs, including the liver, kidney, lung, testis, and serum. nih.gov Studies in rats have demonstrated a significant increase in lipid peroxidation, measured by the production of malondialdehyde (MDA), following HgCl₂ administration. japsonline.comecronicon.net This increase in MDA levels indicates higher levels of lipid peroxides. ecronicon.net

The elevation of lipid peroxidation in red blood cells suggests the formation of free radicals and the involvement of free radical-induced oxidative cell injury in mediating the toxic effects of mercury. japsonline.com Lipid peroxidation can damage the integrity and alter the function of biomembranes, potentially leading to various pathological processes. japsonline.com In human erythrocytes, incubation with varying concentrations of mercury results in the peroxidative destruction of cell membranes. mdpi.com

Parenteral administration of HgCl₂ to rats enhanced lipid peroxidation in a dose- and time-dependent manner. nih.gov MDA concentrations in liver and kidney were significantly increased within 9 hours and peaked at 24 hours after a 5 mg/kg body weight dose. nih.gov

Disruption of Antioxidant Defense Systems (e.g., Superoxide Dismutase, Catalase, Glutathione Peroxidase, Glutathione Reductase)

This compound disrupts the body's natural antioxidant defense systems, which are crucial for neutralizing ROS and RNS. These systems include enzymatic antioxidants such as Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Glutathione Reductase (GR), as well as non-enzymatic antioxidants like reduced glutathione (GSH). ecronicon.netresearchgate.netresearchgate.net

HgCl₂ destroys free radical scavenging systems like SOD and CAT, and also affects reduced glutathione levels, which disrupts the prooxidant-antioxidant balance and causes oxidative stress. researchgate.net Studies have shown a significant decrease in the activity of antioxidant enzymes, including SOD, CAT, and GPx, following this compound exposure in various animal models and cell types. japsonline.comecronicon.netresearchgate.netscispace.comresearchgate.netnih.govresearchgate.net Conversely, some studies have observed an increase in glutathione reductase levels in mercury-treated groups. ecronicon.netscispace.com

The reduction in antioxidant defense system components, such as SOD, contributes to the disruption of the pro-antioxidant balance in the body due to mercury toxicity. japsonline.comscispace.com A decrease in GPx activity can inhibit glycolysis, potentially reducing the half-life of red blood cells. mdpi.com The levels of reduced glutathione are also typically decreased upon exposure to various forms of mercury. ecronicon.net

The following table summarizes observed changes in antioxidant enzyme activities and MDA levels in the liver and kidney of laying hens exposed to varying dietary levels of mercury chloride:

Dietary Hg (mg/kg)SOD ActivityCAT ActivityGR ActivityGSH-Px ActivityGSH ContentMDA Content
0.270------
1.250DecreasedDecreasedDecreasedDecreasedDecreasedIncreased
3.315DecreasedDecreasedDecreasedDecreasedDecreasedIncreased
9.405DecreasedDecreasedDecreasedDecreasedDecreasedIncreased
27.230DecreasedDecreasedDecreasedDecreasedDecreasedIncreased

Note: Data is based on observations of significant changes (p < 0.05) compared to control. Specific numerical values were not consistently available across sources for direct comparison in a single table. nih.gov

Mitochondrial Dysfunction and Dynamics

Mitochondria are key targets of this compound toxicity. Mercury accumulates in mitochondria, largely due to the abundance of thiol (-SH) groups, which have a high affinity for mercury. encyclopedia.pubnih.gov this compound induces mitochondrial dysfunction, which plays a significant role in mercury-induced organ damage, particularly in the brain and kidney. encyclopedia.pubnih.govnih.gov

A key mechanism of mitochondrial disruption by mercury is associated with the production of ROS. encyclopedia.pubnih.gov Mitochondrial dysfunction evoked by mercury is correlated with damage in mitochondrial bioenergetics. encyclopedia.pubnih.gov Mercury has been found to inhibit the enzymatic activities of mitochondrial respiratory complexes, impairing ATP synthesis. encyclopedia.pubnih.gov

Beyond general dysfunction, HgCl₂ also affects mitochondrial dynamics, the processes of fusion and fission that maintain a healthy mitochondrial network. Disorder of mitochondrial dynamics induced by HgCl₂ exposure activates oxidative stress. nih.govresearchgate.net This disruption is evidenced by changes in the expression of proteins involved in these processes, such as an increase in dynamin-related protein 1 and a decrease in mitofusin 2. nih.gov The abnormality of mitochondrial dynamics can exacerbate oxidative stress and lead to apoptosis. nih.gov Studies in mice have shown that the disorder of mitochondrial dynamics induced by HgCl₂ is associated with renal apoptosis through the inhibition of signaling pathways like Sirt1/PGC-1α and the Nrf2 axis. nih.govresearchgate.net

Disruption of Intracellular Calcium Homeostasis

This compound disrupts intracellular calcium homeostasis, the delicate balance of calcium ion (Ca²⁺) concentrations within the cell, which is crucial for numerous cellular processes. This disruption involves alterations in cytoplasmic Ca²⁺ levels and the function of calcium-regulating mechanisms. researchgate.netnih.gov

Accumulating evidence indicates that Ca²⁺ homeostasis is disrupted by HgCl₂, leading to an increase in cytoplasmic Ca²⁺ concentration and a decrease in the activities of ATPases responsible for regulating calcium levels, such as Ca²⁺ ATPase and Ca²⁺-Mg²⁺ ATPase. researchgate.net HgCl₂ has been shown to trigger Na⁺/Ca²⁺ overload in the kidney, contributing to apoptosis and oxidative stress. researchgate.net

Studies in rat cerebellar granule neuron cultures demonstrated that HgCl₂ exposure leads to a rise in intracellular calcium concentration ([Ca²⁺]ᵢ). nih.gov This increase in [Ca²⁺]ᵢ is mediated by Ca²⁺ influx through calcium channels and the Na⁺/Ca²⁺ exchanger, as well as Ca²⁺ mobilization from the endoplasmic reticulum. nih.gov These findings suggest that disruption of Ca²⁺ homeostasis contributes to HgCl₂-mediated cytotoxicity. nih.govtandfonline.com

Impacts on Cellular Structure and Function

This compound impacts cellular structure and function through various mechanisms, including alterations in membrane properties.

Alterations in Membrane Permeability and Phosphatidylserine (B164497) Externalization

This compound affects the integrity and function of cell membranes, leading to altered permeability and the externalization of phosphatidylserine. The underlying mechanism is often linked to mercury's high affinity for sulfhydryl groups on membrane proteins, which can severely alter their activity and the structural integrity of the membrane. mdpi.comresearchgate.netnih.gov

Changes in membrane permeability, particularly to ions like K⁺, are sensitive indicators of mercury toxicity. nih.gov HgCl₂ can induce a rapid loss of intracellular K⁺, suggesting an increase in membrane permeability. nih.gov This altered permeability can dissipate transmembrane electrochemical gradients, potentially contributing to the inhibition of transport processes. nih.gov this compound has also been shown to impair volume regulatory mechanisms in cells, leading to swelling. nih.gov

Phosphatidylserine (PS) externalization is a key event in the process of apoptosis and can also occur during necrosis. nih.gov In healthy cells, phosphatidylserine is primarily located on the inner leaflet of the plasma membrane. Its translocation to the external leaflet serves as an "eat me" signal for phagocytic cells. researchgate.net Exposure to this compound results in the externalization of phosphatidylserine in various cell types, including red blood cells and human renal proximal tubule (HK-2) cells. mdpi.comresearchgate.netnih.govresearchgate.netdntb.gov.ua This loss of physiological membrane asymmetry can have adverse effects. researchgate.net

Studies in HK-2 cells demonstrated a dose-dependent relationship between mercury exposure and the externalization of phosphatidylserine, indicating that increasing concentrations of mercury lead to a higher percentage of cells exhibiting PS externalization. researchgate.netnih.gov

Erythrocyte Morphological Perturbations and Eryptosis

Exposure to this compound can induce morphological changes and eryptosis in erythrocytes (red blood cells). Eryptosis is a form of suicidal erythrocyte death characterized by cell shrinkage, membrane blebbing, and the externalization of phosphatidylserine (PS) mdpi.comresearchgate.netkarger.com. This externalization of PS increases the pro-coagulant activity of the cells mdpi.comresearchgate.net.

The toxicity mechanism of mercury in erythrocytes is linked to its high affinity for sulfhydryl groups, which can severely alter enzyme activities and membrane structural proteins, such as Band 3 protein mdpi.comresearchgate.net. Oxidative stress is also implicated, as mercury exposure increases reactive species production and alters the endogenous antioxidant defense system in RBCs mdpi.comresearchgate.net. Increased intracellular calcium concentrations and membrane changes can activate calcium-sensitive potassium channels, leading to potassium outflow and hyperpolarization, which also contributes to the abnormal morphological state of RBCs karger.com.

Research using human erythrocytes incubated with varying concentrations of HgCl₂ has shown significant differences in eryptosis levels after treatment mdpi.com. Pre-treatment with certain compounds, such as olive oil polyphenols like hydroxytyrosol (B1673988) and homovanillyl alcohol, has been shown to significantly reduce eryptosis levels in HgCl₂-treated RBCs mdpi.com.

Inhibition of Specific Ion Channels (e.g., Aquaporins)

This compound is known to inhibit aquaporins (AQPs), which are transmembrane proteins that facilitate water transport across cell membranes t3db.camdpi.comwikipedia.org. This inhibition is a well-documented effect of mercurial compounds on most AQPs mdpi.com.

The molecular mechanism involves the high affinity of mercury ions for the thiol group found in cysteine residues present in many AQPs, particularly in the aromatic/arginine (ar/R) constriction region mdpi.commdpi.comtandfonline.com. Binding of this compound to a pore-lining cysteine residue, such as Cys-189 in human AQP1 or Cys-40 in AQP3, is thought to physically block the channel pore, thereby halting water flow mdpi.commdpi.comtandfonline.commpg.de. While simple steric blockage is a proposed mechanism, other molecular mechanisms involving conformational changes may also contribute to AQP inhibition by mercury, as suggested by studies on AQP4 mdpi.com.

It is noted that while mercury inhibits most AQPs, there are exceptions, such as human AQP6 and spinach SoPIP2;1, where mercury ions can increase water permeability and activate ion conductance mdpi.com.

Modulation of Cellular Signaling Pathways (e.g., Protein LCK, Protein Kinase C, Alkaline Phosphatase)

This compound can modulate various cellular signaling pathways. High-affinity binding of the divalent mercuric ion to thiol or sulfhydryl groups of proteins is considered a major mechanism for mercury's activity t3db.cat3db.ca.

Mercury is known to inhibit the protein LCK, which is involved in T-cell signaling and can lead to decreased immune system function t3db.cat3db.ca. It is also believed to affect the nervous system by inhibiting Protein Kinase C (PKC) and alkaline phosphatase t3db.cat3db.ca. Inhibition of PKC and alkaline phosphatase can impair brain microvascular formation and function and alter the blood-brain barrier t3db.cat3db.ca. PKC is a key enzyme involved in various cellular processes, including proliferation and contraction, and its activity can be modulated by different factors utupub.fi.

Impairment of Gap-Junctional Intercellular Communication (GJIC)

This compound has been shown to impair Gap-Junctional Intercellular Communication (GJIC). GJIC is crucial for coordinating intercellular signal-transduction pathways that maintain tissue homeostasis and control processes like cell proliferation, differentiation, and apoptosis researchgate.nettandfonline.comtandfonline.com.

Studies on cultured human keratinocytes have demonstrated that subcytotoxic concentrations of HgCl₂, as low as 10 nM, can cause inhibition of GJIC nih.govspandidos-publications.com. This impairment is associated with a decrease in free thiols and the accumulation of mitochondria-derived reactive oxygen species in the treated keratinocytes nih.govspandidos-publications.com. The prooxidative state induced by Hg(II) is linked to the inhibition of gap junction-mediated intercellular communication researchgate.net. This effect on GJIC may contribute to mercury's potential role as a cancer promoter researchgate.nettandfonline.com. Research suggests that the effects of mercury on GJIC likely depend on some level of oxidative stress tandfonline.com.

DNA Damage Mechanisms (e.g., Non-Apoptotic DNA Damage, Alkaline Labile Adducts)

This compound is recognized for its genotoxic properties and can induce DNA damage through mechanisms that include non-apoptotic pathways and the formation of alkaline labile adducts researchgate.netacs.org.

Studies using the comet assay have indicated that low concentrations of this compound (e.g., 5 µM) can produce DNA damage in human hepatic cell lines and human cell lines with monocytic characteristics researchgate.net. This damage is reported to occur via a non-apoptotic mechanism researchgate.netacs.org. The interaction of genotoxic compounds, including this compound, with DNA molecules can lead to the formation of alkaline labile adducts researchgate.net. These adducts contribute to DNA strand breakage through the enzymatic removal of damaged nucleotides researchgate.net. The alkaline version of the comet assay is capable of detecting these alkaline labile sites in addition to single- and double-strand breaks mdpi.comoup.com. Inorganic mercury has been shown to increase mutation frequency, even at low concentrations, and this is associated with increased intracellular reactive oxygen species, suggesting a role for oxidative stress in the DNA damage mechanism scispace.com.

Inhibition of Glucose Metabolic Pathways (e.g., Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)

This compound treatment has been shown to inhibit key glucose metabolic pathways in erythrocytes, specifically glycolysis and the pentose phosphate pathway nih.govresearchgate.netresearcher.life. These pathways are the two major routes of glucose metabolism in red blood cells nih.govresearchgate.netresearcher.life.

Inhibition of glycolysis and the pentose phosphate pathway can deprive the cell of ATP, thereby lowering energy levels researchgate.net. The pentose phosphate pathway is crucial for producing NADPH, which is essential for preventing oxidative damage frontiersin.org. Inhibition of this pathway can compromise the cell's ability to counteract oxidative stress. Studies on human erythrocytes treated with HgCl₂ have observed this inhibition, alongside increased oxidative and nitrosative stress nih.govresearchgate.netresearcher.life.

Effects on Photosynthetic Processes in Aquatic Organisms (e.g., Scenedesmus quadricauda)

This compound can have significant toxic effects on aquatic organisms, including impacts on photosynthetic processes in green algae like Scenedesmus quadricauda. Research has investigated the mechanisms of HgCl₂ toxicity in this organism by culturing it in varying concentrations of the compound mdpi.comscribd.comresearchgate.net.

At higher concentrations (e.g., ≥0.7 mg/L), HgCl₂ can severely damage algal cells, leading to complete inhibition of growth, changes in culture color, and cell aggregation mdpi.comscribd.comresearchgate.net. Submicroscopic structural imaging at 0.9 mg/L HgCl₂ has shown serious damage, including plasma–wall separation, disordered arrangement of photosynthetic lamellae, and fading or disappearance of nuclei and protein nuclei mdpi.comscribd.comresearchgate.net.

Immunological and Autoimmune Mechanisms at the Molecular Level

This compound is recognized as an immune dysregulatory compound that can induce systemic autoimmunity in genetically susceptible individuals and animal models. nih.govt3db.caoup.comresearchgate.net The mechanisms underlying this autoimmunity involve complex interactions at the molecular level, including modifications of MHC Class II molecules, alterations of self peptides, T-cell receptors, and cell-surface adhesion molecules. t3db.ca

Modification of Major Histocompatibility Complex (MHC) Class II Molecules

This compound can influence the expression and potential modification of Major Histocompatibility Complex (MHC) Class II molecules. These molecules are crucial for presenting antigens to T lymphocytes and initiating immune responses. Exposure to HgCl₂ has been shown to enhance the expression of certain MHC Class II molecules on immune cells, particularly in susceptible strains like Brown Norway (BN) rats. nih.gov In BN rats, HgCl₂ exposure is known to enhance the expression of the MHC Class II molecule RT1.B on B lymphocytes. nih.gov However, the expression of another MHC Class II molecule, RT1.D, remained unmodified on these B cells, while both RT1.B and RT1.D were upregulated on epithelial cells. nih.gov

Studies also suggest that mercuric ions (Hg²⁺) can induce the presentation of novel epitopes on self proteins by antigen-presenting cells (APCs), potentially through altering self peptides that are then presented in the context of MHC Class II molecules. oup.comnih.gov This can lead to the activation of autoreactive T cells. oup.comnih.gov

Alteration of Self Peptides, T-Cell Receptors, and Cell-Surface Adhesion Molecules

This compound can contribute to autoimmunity by altering self peptides, affecting T-cell receptor signaling, and modifying cell-surface adhesion molecules.

The alteration of self peptides by mercury can lead to the formation of neoantigens that are recognized as foreign by the immune system. researchgate.netresearchgate.net Studies in mice have shown that HgCl₂ treatment can induce the presentation of a novel fibrillarin epitope, a self protein, suggesting that Hg²⁺ can alter self peptides, leading to the activation of T cells specific for these modified peptides. nih.gov This mechanism contributes to the activation of autoreactive CD4+ T cells. nih.gov

This compound can also interfere with T-cell receptor (TCR)-mediated signal transduction, which is essential for proper T-cell function and immune regulation. nih.govoup.comresearchgate.net Low, non-toxic concentrations of inorganic mercury have been shown to disrupt signaling from the TCR by interfering with the activation of downstream signaling molecules like Ras and ERK MAP kinase. nih.govoup.com This disruption occurs because upstream elements in the signaling pathway, such as Linker for Activation of T Cells (LAT) and ZAP-70, fail to become properly phosphorylated in the presence of HgCl₂. nih.govoup.com

Furthermore, HgCl₂ can affect the expression and function of cell-surface adhesion molecules, which play a critical role in immune cell interactions and trafficking. Exposure to HgCl₂ has been shown to enhance the expression of various cell adhesion and activation molecules on T lymphocytes. nih.gov These include lymphocyte function-associated antigen-1 (LFA-1; CD11a/CD18), intercellular adhesion molecule-1 (ICAM-1; CD54), integrin α4 (CD49d), and OX40 (CD134). nih.gov HgCl₂ can induce integrin-mediated T-cell adhesion, involving interactions with ligands such as fibronectin (FN) and various ICAMs. nih.gov This increased adhesiveness of immune cells can contribute to inflammatory and autoimmune processes. nih.govmdpi.comnih.gov In polymorphonuclear cells (PMNs), HgCl₂ induces increased expression of several adhesion molecules, including CD11b. mdpi.comnih.govresearchgate.net

These molecular effects on MHC Class II molecules, self peptides, T-cell receptors, and cell-surface adhesion molecules collectively contribute to the immune dysregulation and autoimmune manifestations observed following exposure to this compound.

Non Catalytic Industrial and Historical Applications of Mercuric Chloride

Historical Role in Preservation and Disinfection

The biocidal properties of mercuric chloride led to its widespread use as a preservative and disinfectant before the advent of modern, less toxic alternatives.

Historically, this compound was a key chemical in the preservation of biological specimens, particularly in the field of botany. dtic.mil Until the early 1960s in the United States, it was used to treat plant specimens in herbarium collections to protect them from consumption by insects. drugbank.com This treatment was effective due to its lethality to insects that would otherwise damage the dried plant materials. drugbank.com The application of this compound helped to safeguard these valuable collections for future scientific study. dtic.mil However, even decades after its use ceased, residues of the compound can remain on the specimens. drugbank.com Early manuals for the preservation of natural history specimens often included methods that involved brushing, immersing, or painting with mercurical compounds. researchgate.net

Historical Preservation Methods for Biological Specimens
MethodPreservative AgentApplicationPrimary Purpose
Dry PreservationThis compound, Arsenical compoundsRubbed, painted, immersed, or brushed onto specimensProtection against insect damage
Wet PreservationAlcoholic "spirits"Immersion of specimensPreservation of soft tissues

This compound was one of the earliest chemicals used for wood preservation in Europe and the United States, dating back to the period between 1830 and 1856 for the treatment of railroad ties. nih.gov The process, known as "Kyanizing," involved soaking timber in a solution of this compound. wikipedia.org This treatment was intended to protect the wood from decay. mit.edu However, the effectiveness of the process was limited because this compound is water-soluble and could leach out over time, diminishing its long-term protective qualities. nih.gov Eventually, Kyanizing was largely abandoned in favor of less toxic and more durable alternatives like copper sulfate (B86663), zinc chloride, and creosote. nih.gov

In the mid-1900s, this compound found use in the leather tanning industry. batteriesinc.net Artisanal tanneries, in particular, utilized mercury compounds in their processes. batteriesinc.netepa.gov The application of this compound was intended to act as a biocide and preservative during the treatment of hides. batteriesinc.net This process, however, contributed to environmental contamination in the areas surrounding these tanneries. batteriesinc.net The use of mercury-based biocides in the tanning industry was forbidden after 1980. macsenlab.com

This compound was a common over-the-counter disinfectant in the early twentieth century. nih.govzeromercury.org It was recommended for a variety of purposes, from household disinfection to protecting furs. nih.govzeromercury.org Its history as a disinfectant dates back to the Middle Ages, when Arab physicians used it to disinfect wounds. The compound's corrosive nature made it a potent topical antiseptic. Despite its effectiveness, its use in medicine was eventually discontinued (B1498344) as modern medicine deemed it unsafe.

Application in Photography

In the 19th century, this compound played a significant role as a photographic intensifier, particularly in the collodion (B3344781) process. nih.gov When applied to a negative, the this compound whitens and thickens the image. nih.gov This action increases the opacity of the shadowed areas, which in turn creates the visual effect of a positive image. nih.gov Its use was also noted in the platinotype process, where adding this compound to the developer could produce a warmer, browner tone in the final image by slowing down the development of platinum particles.

Use of this compound in Historical Photographic Processes
Photographic ProcessRole of this compoundEffect on the Image
Collodion ProcessPhotographic IntensifierWhitens and thickens the image, increasing shadow opacity to create a positive illusion. nih.gov
Platinotype ProcessDeveloper AdditiveSlows the development of platinum particles, resulting in a warmer, browner image tone.

Function as a Depolarizer in Batteries

In the context of historical battery technology, mercury compounds, specifically mercuric oxide, served a critical function. In mercury batteries, mercuric oxide acts as the cathode, the positive terminal where reduction occurs. batteriesinc.net This component is sometimes referred to as the depolarizer. dtic.mil The reaction between a zinc anode and the mercuric oxide cathode in an alkaline electrolyte produces a stable voltage of approximately 1.35 volts. batteriesinc.net

Additionally, mercury was historically used to amalgamate the zinc anodes in dry cells. batteriesinc.net This amalgamation process prevented side reactions between the zinc and the electrolyte, which would otherwise lead to the production of hydrogen gas. The buildup of hydrogen gas can cause the battery to bulge, leak, and reduce its service life. While the mercury in the amalgam did not participate in the primary chemical reaction of the battery, its role in preventing this polarization effect was crucial for the battery's performance and stability. batteriesinc.net

Use as a Stabilizing Agent for Analytical Samples and Chemicals

This compound has historically been employed as a stabilizing agent in various analytical and chemical applications due to its potent biocidal and chemical properties. Its ability to inhibit microbial activity and interact with certain chemical compounds made it a valuable, albeit hazardous, preservative for maintaining the integrity of samples and the stability of specific chemicals.

Preservation of Analytical Samples

The primary role of this compound in the preservation of analytical samples is to prevent biological transformations of the analytes of interest between the time of sample collection and analysis. wikipedia.org This is particularly crucial for samples containing biologically active components, where microbial metabolism can significantly alter the chemical composition of the sample.

One of the prominent applications of this compound has been in the preservation of water and wastewater samples for the analysis of various forms of nitrogen and phosphorus. astm.org In these samples, microorganisms can alter the concentrations of ammonia (B1221849), nitrite, nitrate (B79036), and phosphate (B84403), leading to inaccurate analytical results. The addition of this compound effectively inhibits this microbial activity. Research has shown that a concentration of 400 mg/L of this compound can preserve wastewater samples for up to 100 days at room temperature with only minimal changes in the forms of nitrogen and phosphorus. astm.orgepa.gov However, it was also noted that for samples with a total organic carbon concentration greater than 20 mg/L, a lower concentration of 40 mg/L of this compound was insufficient to completely inhibit microbiological growth. astm.orgepa.gov

This compound has also been utilized for the preservation of blood samples intended for ammonia-N determination. oup.com The concentration of ammonia in blood can increase upon storage due to enzymatic activity. A study on the effects of this compound on blood sample preservation found that the addition of a saturated solution of this compound could significantly reduce the increase in ammonia concentration during storage. oup.com For instance, in control samples stored at 22°C for 7 days, the ammonia concentration increased by 1408%, whereas in samples treated with this compound, the increase was only 44%. oup.com

The following table summarizes the findings of a study on the effect of this compound and storage temperature on the percentage increase in ammonia concentration in blood samples after 7 days of storage:

Storage Temperature (°C)Percentage Increase in Ammonia (Control)Percentage Increase in Ammonia (with this compound)
221408%44%
586%16%
-2022%9%

This data is derived from a study on the preservation of blood samples for ammonia-N determination. oup.com

Furthermore, this compound has been historically used in the preservation of biological and anthropological specimens to protect them from degradation by moths, mites, and mold. wikipedia.orgculturalheritage.orgmacsenlab.com Objects were often dipped in or painted with a this compound solution. culturalheritage.org For botanical specimens in herbaria, this compound was a common application to safeguard them from pests and mold. museum.wales

Stabilization of Chemicals

Beyond the preservation of analytical samples, this compound has found applications in the stabilization of certain chemical compounds. A notable example is its use in stabilizing silver chloride (AgCl) crystals. google.com Pure silver chloride is sensitive to solar radiation and darkens upon exposure to light, losing its transparency. google.com It has been demonstrated that alloying silver chloride with small quantities of this compound can completely stabilize it against the effects of solar radiation and also increase its mechanical strength. google.com

The addition of this compound to silver chloride crystals has been shown to have a significant impact on their physical properties. The following table illustrates the effect of this compound addition on the strength of silver chloride crystals as described in a patent:

Weight Percent of this compound AddedIncrease in Crystal Strength (factor)
0.01%1.7

This data is based on a patent for stabilizing silver chloride crystals. google.com

This stabilizing effect is crucial for the use of silver chloride in optical applications, such as in the manufacturing of lenses and prisms, where maintaining transparency and durability is essential. google.com

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of mercuric chloride relevant to experimental design?

  • Answer : Key properties include a molecular weight of 271.52 g/mol, density of 5.43 g/cm³, solubility in water (69 g/L at 20°C), and sublimation at 304°C. These properties influence storage (e.g., airtight containers to prevent sublimation) and solubility-dependent protocols (e.g., aqueous vs. organic solvent systems). Solubility variations at different temperatures (e.g., 48 g/100 mL at 100°C) must be considered for heating applications .

Q. How is this compound used in analytical chemistry, and what are its limitations?

  • Answer : HgCl₂ is employed as a reagent in chloride quantification via titration with mercuric nitrate (0.025 N solution). The reaction forms a white precipitate (HgCl₂), with endpoint detection using diphenylcarbazone. However, interference from sulfides or organic matter requires sample pretreatment . UV spectrophotometry also utilizes HgCl₂ for selective hydrolysis of hexenuronic acid (HexA) in cellulose analysis, leveraging its low UV absorptivity above 250 nm .

Q. What are standard protocols for assessing acute toxicity of HgCl₂ in laboratory settings?

  • Answer : Acute toxicity studies often use rodent models, with LD₅₀ values determined via oral gavage. Key endpoints include renal tubular necrosis (histopathology), urinary mercury levels (>0.02 mg/L indicates exposure), and neurobehavioral tests (e.g., tremors, gait impairment). Pre-exposure monitoring includes baseline kidney function tests and urine mercury assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between this compound and other mercury compounds (e.g., mercuric sulfide)?

  • Answer : Discrepancies arise from differences in bioavailability. HgCl₂’s high solubility increases Hg²⁺ absorption compared to HgS (low solubility). Experimental designs should compare bioaccumulation via parallel exposure routes (e.g., oral vs. inhalation) and quantify tissue-specific mercury levels (kidney, liver) using ICP-MS. Studies must account for speciation (e.g., Hg²⁺ vs. organic mercury) and validate findings with in vitro models (e.g., renal cell lines) .

Q. What methodological challenges arise when studying HgCl₂’s interaction with enzymes, and how can they be mitigated?

  • Answer : HgCl₂ denatures enzymes by binding sulfhydryl (-SH) groups, disrupting tertiary structures. To study this, researchers use circular dichroism (CD) spectroscopy to monitor conformational changes and activity assays with cysteine protease inhibitors (e.g., E-64) as controls. Pre-treatment with chelators (e.g., EDTA) can differentiate metal-specific effects .

Q. How does HgCl₂’s reactivity in organic solvents impact experimental design for corrosion studies?

  • Answer : HgCl₂ reacts aggressively with polar solvents (e.g., methanol, DMSO), forming complexes that enhance metal corrosion (e.g., aluminum). Experimental setups must use inert reactors (glass-lined) and control humidity to avoid unintended side reactions. Thermal analysis (TGA/DSC) is recommended to study solvent-HgCl₂ interactions and corrosion kinetics .

Q. What computational approaches are effective in modeling HgCl₂ adsorption for environmental remediation studies?

  • Answer : Monte Carlo simulations and density functional theory (DFT) predict HgCl₂ adsorption on zeolites and activated carbon. Key parameters include pore size (zeolite-X: 0.74 nm), surface functional groups (-COOH, -OH), and competitive adsorption with CO₂/H₂O. Validation requires comparing simulated isotherms with experimental data from fixed-bed reactors .

Q. How do in vivo and in vitro toxicity models differ in capturing HgCl₂’s nephrotoxic mechanisms?

  • Answer : In vivo models (rats) show dose-dependent renal tubular necrosis, while in vitro models (HK-2 cells) highlight oxidative stress (ROS, glutathione depletion). Discrepancies arise from systemic factors (e.g., immune response in vivo). Integrated approaches combine transcriptomics (e.g., Nrf2 pathway analysis) and microphysiological systems (kidney-on-a-chip) to bridge gaps .

Methodological Notes

  • Toxicity Testing : Include urinary β₂-microglobulin as a biomarker for early renal dysfunction .
  • Analytical Interferences : Precipitate sulfides with Zn(NO₃)₂ before HgCl₂ titration to avoid false endpoints .
  • Safety Protocols : Use NIOSH-approved respirators (for aerosolized HgCl₂) and emergency showers for dermal exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.